molecular formula C26H48O11 B11928975 Propargyl-PEG9-THP

Propargyl-PEG9-THP

Cat. No.: B11928975
M. Wt: 536.7 g/mol
InChI Key: ROBNGOOQLKTXKS-UHFFFAOYSA-N
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Description

Propargyl-PEG9-THP is a useful research compound. Its molecular formula is C26H48O11 and its molecular weight is 536.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H48O11

Molecular Weight

536.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane

InChI

InChI=1S/C26H48O11/c1-2-6-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-35-24-25-37-26-5-3-4-7-36-26/h1,26H,3-25H2

InChI Key

ROBNGOOQLKTXKS-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC1CCCCO1

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Propargyl-PEG9-THP: A Versatile Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG9-THP is a heterobifunctional linker molecule integral to the advancement of modern bioconjugation and drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This advanced guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and applications. Detailed experimental protocols and workflow visualizations are included to facilitate its practical implementation in the laboratory.

This compound incorporates three key chemical motifs: a terminal propargyl group, a nine-unit polyethylene glycol (PEG) spacer, and a tetrahydropyranyl (THP) protected hydroxyl group. The propargyl group provides a reactive handle for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, a critical aspect of drug design. The THP group serves as a stable protecting group for a terminal hydroxyl, which can be deprotected under acidic conditions to reveal a primary alcohol for further functionalization. This trifecta of functionalities makes this compound a valuable tool for the modular construction of complex therapeutic agents.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a terminal alkyne, a PEG chain of nine ethylene glycol units, and a terminal THP ether.

Chemical Structure:

Physicochemical Properties
PropertyValueSource
Molecular Formula C₂₆H₄₈O₁₁Calculated
Molecular Weight 536.65 g/mol [1]
Appearance Likely a colorless to pale yellow oil or solidInferred from similar compounds
Solubility Soluble in water, DMSO, DMF, and other polar organic solventsInferred from PEG properties[2]
Storage Store at -20°C, sealed, under an inert atmosphere[3]

Note: Some suppliers report a molecular weight of 414.51 g/mol , which may correspond to a shorter PEG chain length or a different molecular entity. Researchers should verify the properties of their specific batch of material.

Synthesis and Purification

A general, multi-step synthesis for propargyl-terminated PEG compounds with a protected hydroxyl group can be adapted from established literature protocols. The following represents a plausible synthetic route.

Synthesis of Propargyl-PEG9-OH

A common starting material is a commercially available mono-dispersed PEG chain with a terminal hydroxyl group.

  • Materials: Heptaethylene glycol, propargyl bromide, sodium hydride (NaH), dry tetrahydrofuran (THF).

  • Procedure: a. To a solution of heptaethylene glycol (1 equivalent) in dry THF, add sodium hydride (1.1 equivalents) portion-wise at 0°C under an inert atmosphere. b. Allow the reaction to stir at room temperature for 1 hour. c. Cool the reaction mixture back to 0°C and add propargyl bromide (1.1 equivalents) dropwise. d. Let the reaction warm to room temperature and stir for 12-16 hours. e. Quench the reaction by the slow addition of water. f. Extract the aqueous layer with dichloromethane. g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to yield Propargyl-PEG9-OH.

Protection of the Terminal Hydroxyl with a THP Group
  • Materials: Propargyl-PEG9-OH, 3,4-dihydro-2H-pyran (DHP), pyridinium p-toluenesulfonate (PPTS), dichloromethane (DCM).

  • Procedure: a. Dissolve Propargyl-PEG9-OH (1 equivalent) in dry DCM. b. Add 3,4-dihydro-2H-pyran (1.5 equivalents) and a catalytic amount of PPTS. c. Stir the reaction at room temperature for 2-4 hours, monitoring by TLC. d. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. e. Extract the aqueous layer with DCM. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Drug Development

The primary application of this compound is as a versatile linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The propargyl group of this compound allows for its conjugation to an azide-modified molecule (e.g., a ligand for an E3 ligase) via a CuAAC reaction. The THP-protected hydroxyl end can be deprotected to reveal a primary alcohol, which can then be further functionalized, for example, by attachment to a ligand for the target protein. The PEG spacer provides the necessary length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the "clicking" of an azide-containing molecule to this compound.

  • Materials:

    • This compound (1.0 equivalent)

    • Azide-functionalized molecule (1.0-1.2 equivalents)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂) (0.05-0.1 equivalents)

    • Sodium ascorbate (0.1-0.2 equivalents)

    • Solvent: A mixture of tert-butanol and water (1:1) or DMF.

  • Procedure: a. Dissolve this compound and the azide-functionalized molecule in the chosen solvent in a reaction vial. b. In a separate vial, prepare a fresh aqueous solution of sodium ascorbate. c. In another vial, prepare an aqueous solution of copper(II) sulfate. d. Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. e. Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor the reaction progress by TLC or LC-MS. f. Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). g. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. h. The crude product is purified by flash column chromatography on silica gel.

Deprotection of the THP Group

The THP group can be removed under acidic conditions to yield the free hydroxyl group.

  • Materials:

    • THP-protected compound

    • Acetic acid or another mild acid

    • Solvent: A mixture of tetrahydrofuran (THF) and water.

  • Procedure: a. Dissolve the THP-protected compound in a mixture of THF and water (e.g., 3:1). b. Add acetic acid to the solution (e.g., to a final concentration of 20-50%). c. Stir the reaction at room temperature or slightly elevated temperature (e.g., 40°C). d. Monitor the reaction by TLC until the starting material is consumed. e. Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. f. Extract the product with an appropriate organic solvent. g. Dry the organic layer, concentrate, and purify the product as needed.

Mandatory Visualizations

The following diagrams illustrate the general workflow for utilizing this compound in PROTAC synthesis and the mechanism of action of the resulting PROTAC.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Click Chemistry cluster_intermediate Intermediate cluster_reaction2 Step 2: Deprotection cluster_intermediate2 Activated Intermediate cluster_reaction3 Step 3: Conjugation cluster_final Final Product Propargyl_PEG_THP This compound Click_Reaction CuAAC Reaction Propargyl_PEG_THP->Click_Reaction Azide_Ligand Azide-Functionalized E3 Ligase Ligand Azide_Ligand->Click_Reaction Target_Ligand Target Protein Ligand with Reactive Group Conjugation Coupling Reaction Target_Ligand->Conjugation Intermediate Ligand-Linker Intermediate (THP-Protected) Click_Reaction->Intermediate Deprotection Acidic Deprotection Intermediate->Deprotection Activated_Intermediate Ligand-Linker with Free Hydroxyl Deprotection->Activated_Intermediate Activated_Intermediate->Conjugation PROTAC Final PROTAC Molecule Conjugation->PROTAC PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC PROTAC (Recycled) Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin (Ub) E1 E1 Ub->E1 ATP E2 E2 E1->E2 Ub Ub_E2 Ub-E2 E2->Ub_E2 Ub Ub_E2->Ternary_Complex Recruitment Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degradation Degradation of POI Proteasome->Degradation Peptides Small Peptides Degradation->Peptides

References

The Strategic Integration of Propargyl-PEG9-THP in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to induce the selective degradation of disease-causing proteins.[1] These heterobifunctional molecules orchestrate the proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's native ubiquitin-proteasome system (UPS) to eliminate the target.[2] The linker component of a PROTAC, which tethers the POI-binding ligand to the E3 ligase-recruiting ligand, is a critical determinant of the molecule's efficacy.[3] This guide provides an in-depth technical overview of the role and mechanism of a specific and versatile linker building block, Propargyl-PEG9-THP, in the synthesis and function of PROTACs.

Core Concept: The Role of the Linker in PROTAC Efficacy

A PROTAC's mechanism of action is contingent upon the formation of a productive ternary complex between the POI and an E3 ligase. The linker is not a passive spacer but an active contributor to the stability and conformation of this complex.[4] Key linker characteristics that influence PROTAC activity include:

  • Length: The linker must be of an optimal length to span the distance between the POI and the E3 ligase without inducing steric hindrance.[5]

  • Flexibility and Rigidity: A balance of flexible and rigid elements within the linker can help pre-organize the PROTAC into a bioactive conformation.

  • Solubility: The physicochemical properties of the linker, such as hydrophilicity, can significantly impact the overall solubility and cell permeability of the PROTAC molecule.

Polyethylene glycol (PEG) chains are frequently employed as flexible linkers in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length.

This compound: A Multifunctional Linker for PROTAC Synthesis

This compound is a bifunctional linker that offers several advantages for the modular synthesis of PROTACs. Its structure comprises:

  • A Propargyl group: This terminal alkyne functionality is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and orthogonal to many other functional groups, allowing for the covalent linkage of the linker to a molecule containing an azide group under mild conditions.

  • A PEG9 chain: The nine repeating ethylene glycol units provide a flexible and hydrophilic spacer. The length of this chain can be critical for optimizing the distance between the POI and the E3 ligase to facilitate productive ternary complex formation.

  • A Tetrahydropyranyl (THP) protected hydroxyl group: The THP group serves as a protecting group for the terminal hydroxyl functionality. This protection is crucial during the synthesis of the PROTAC, as it prevents unwanted side reactions of the hydroxyl group while the propargyl end is being chemically modified. The THP group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions to reveal the free hydroxyl group for subsequent conjugation to another molecule, typically via an ester or ether linkage.

The use of this compound allows for a convergent and modular approach to PROTAC synthesis, where the POI ligand and the E3 ligase ligand can be synthesized separately and then joined together with the linker in the final steps.

Mechanism of Action of a PROTAC Incorporating a Propargyl-PEG9 Linker

The this compound moiety itself does not have a mechanism of action in the traditional sense. Instead, it is a structural component that enables the synthesis of the final PROTAC molecule and contributes to its overall physicochemical and pharmacological properties. The mechanism of action resides with the fully assembled PROTAC.

Caption: General mechanism of action of a PROTAC.

Data Presentation: Illustrative Degradation Efficacy of a Hypothetical PROTAC

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table provides illustrative data for a hypothetical PROTAC, "PROTAC-XYZ," synthesized using a Propargyl-PEG9 linker to degrade a target protein, "Protein-X," in a cancer cell line.

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)
PROTAC-XYZProtein-XCancer Cell Line A5095
PROTAC-XYZProtein-XCancer Cell Line B7590

This data is for illustrative purposes only and will vary depending on the specific POI, E3 ligase, and cell type.

Experimental Protocols

Detailed methodologies for the synthesis of a PROTAC using this compound and its subsequent biological evaluation are provided below.

Synthesis of a PROTAC using this compound

This protocol outlines a general two-step synthesis of a PROTAC using this compound, an azide-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide), and a POI-binding ligand with a free hydroxyl group.

PROTAC_Synthesis_Workflow start Start Materials: - POI Ligand-OH - this compound - E3 Ligase Ligand-N3 step1 Step 1: Deprotection of THP Group start->step1 step2 Step 2: Coupling of POI Ligand to Linker step1->step2 POI Ligand-OH + Propargyl-PEG9-OH step3 Step 3: Click Chemistry Reaction step2->step3 POI Ligand-O-PEG9-Propargyl end_product Final PROTAC Molecule step3->end_product + E3 Ligase Ligand-N3

Caption: Synthetic workflow for a PROTAC using this compound.

Step 1: Deprotection of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or a mixture of dichloromethane and water.

  • Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or a dilute solution of hydrochloric acid.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution) if necessary.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Propargyl-PEG9-OH.

Step 2: Coupling of POI Ligand to the Deprotected Linker

This step will depend on the nature of the POI ligand and the desired linkage. For a POI ligand with a carboxylic acid group, an esterification reaction would be performed. The following is an example of a Mitsunobu reaction for a POI ligand with a phenolic hydroxyl group.

  • Dissolve the POI ligand with a free hydroxyl group (1.0 eq) and Propargyl-PEG9-OH (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine (PPh3) (1.5 eq) to the mixture.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography to obtain the POI-linker conjugate (POI-O-PEG9-Propargyl).

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the POI-linker conjugate (POI-O-PEG9-Propargyl) (1.0 eq) and the azide-functionalized E3 ligase ligand (1.1 eq) in a suitable solvent system, such as a mixture of tert-butanol and water or DMF.

  • In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq).

  • In another vial, prepare a fresh aqueous solution of sodium ascorbate (0.5 eq).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC) or flash column chromatography.

Biological Evaluation of the PROTAC

Western Blotting for Protein Degradation

This is a standard method to quantify the degradation of the target protein.

Western_Blot_Workflow cell_culture Cell Culture & Treatment (with PROTAC) lysis Cell Lysis cell_culture->lysis protein_quant Protein Quantification lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-POI & anti-loading control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Quantify band intensity) detection->analysis

Caption: Experimental workflow for Western Blotting.

  • Cell Culture and Treatment: Seed the desired cell line in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the POI band intensity to the loading control.

Determination of DC50 and Dmax

  • Plot the normalized POI levels against the logarithm of the PROTAC concentration.

  • Fit the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

  • The DC50 is the concentration of the PROTAC that results in 50% degradation of the POI.

  • The Dmax is the maximal percentage of protein degradation achieved at saturating PROTAC concentrations.

Conclusion

This compound is a valuable and versatile chemical tool in the arsenal of the medicinal chemist working on targeted protein degradation. Its distinct functionalities enable a modular and efficient "click chemistry"-based approach to the synthesis of PROTACs. The PEG9 spacer provides the necessary length and hydrophilicity that can be crucial for achieving potent and efficacious degradation of target proteins. A thorough understanding of the role of such linkers and the application of robust synthetic and biological evaluation protocols are paramount to the successful development of novel PROTAC-based therapeutics.

References

Propargyl-PEG9-THP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of Propargyl-PEG9-THP, a key building block in modern chemical biology and drug discovery. This document details its chemical properties, applications in Proteolysis Targeting Chimeras (PROTACs), and relevant experimental protocols.

Core Compound Data

This compound is a heterobifunctional linker molecule widely employed in the synthesis of complex bioconjugates and therapeutic agents. Its structure incorporates a terminal alkyne group (propargyl), a nine-unit polyethylene glycol (PEG) spacer, and a tetrahydropyranyl (THP) protecting group.

PropertyValueSource
Molecular Weight 414.51[1]
CAS Number Not explicitly available for this compound. Similar compounds include Propargyl-PEG1-THP (119096-95-6)[2] and Propargyl-PEG9-alcohol (1351556-81-4)[3].N/A
Primary Application PROTAC Linker, Click Chemistry Reagent[4][5]

Role in PROTAC Development

PROTACs are innovative therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest. These chimeric molecules are composed of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

The linker, such as this compound, is a critical component that dictates the PROTAC's overall efficacy. The PEG component of the linker enhances the molecule's hydrophilicity, which can improve solubility and cell permeability. The length and flexibility of the PEG chain are crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation.

The terminal propargyl group allows for the facile and efficient conjugation of the linker to a corresponding azide-functionalized molecule via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the mechanism of action for a PROTAC molecule.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Target Protein (Protein of Interest) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Ub_Chain Polyubiquitin Chain POI->Ub_Chain Polyubiquitination PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruitment Proteasome 26S Proteasome Ub_Chain->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The primary utility of the propargyl group on this linker is its participation in click chemistry. Below are generalized protocols for a standard copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Protocol 1: General CuAAC for Small Molecule Synthesis

This protocol is suitable for coupling this compound with an azide-functionalized small molecule.

Reagents & Materials:

  • This compound (1.0 eq)

  • Azide-functionalized substrate (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)

  • Sodium ascorbate (0.05-0.20 eq)

  • Solvent: 1:1 mixture of tert-butanol and water

Methodology:

  • Dissolve this compound and the azide-functionalized substrate in the t-BuOH/H₂O solvent mixture in a round-bottom flask.

  • In a separate vial, prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 0.1 M in water) and sodium ascorbate (e.g., 1.0 M in water).

  • To the stirring solution of the reactants, add the sodium ascorbate solution.

  • Add the CuSO₄ solution to initiate the reaction.

  • Allow the reaction to stir at room temperature. Monitor its progress using an appropriate technique (e.g., TLC or LC-MS). Reactions are often complete within 1-4 hours.

  • Upon completion, the product can be purified by standard chromatographic techniques.

Protocol 2: Bioconjugation via CuAAC

This protocol outlines the labeling of an azide-modified biomolecule (e.g., a protein) with a propargyl-containing linker like this compound.

Reagents & Materials:

  • Azide-modified biomolecule

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate

  • Reaction Buffer (e.g., Phosphate-buffered saline, PBS)

Methodology:

  • Prepare stock solutions of all reagents in the appropriate buffer.

  • In a microcentrifuge tube, combine the solution of the azide-modified biomolecule with the this compound.

  • Prepare a catalyst premix by mixing the CuSO₄ and THPTA ligand solutions. A typical ratio is 1:5 (Cu:ligand).

  • Add the catalyst premix to the biomolecule/azide solution to achieve a final copper concentration of 50-250 µM.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Gently mix the solution and allow the reaction to proceed at room temperature for 30-60 minutes.

  • The reaction can be quenched by adding EDTA to chelate the copper.

  • The labeled biomolecule can be purified from excess reagents using methods such as size-exclusion chromatography or dialysis.

Experimental Workflow

The following diagram visualizes a typical workflow for a click chemistry reaction.

Click_Chemistry_Workflow General Click Chemistry Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reagent_Prep Prepare Stock Solutions (Alkyne, Azide, CuSO4, Sodium Ascorbate, Ligand) Mix_Reactants Combine Alkyne and Azide Substrates Reagent_Prep->Mix_Reactants Add_Catalyst Add Catalyst Premix (CuSO4 + Ligand) Mix_Reactants->Add_Catalyst Initiate Initiate with Sodium Ascorbate Add_Catalyst->Initiate Incubate Incubate at Room Temperature Initiate->Incubate Monitor Monitor Reaction (TLC, LC-MS) Incubate->Monitor Quench Quench Reaction (Optional, e.g., with EDTA) Monitor->Quench Purify Purify Product (Chromatography, Dialysis) Quench->Purify

Caption: A generalized workflow for a CuAAC reaction.

References

Propargyl-PEG9-THP: A Technical Guide to its Applications in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG9-THP is a heterobifunctional linker molecule integral to the advancement of modern bioconjugation techniques and the development of targeted therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide provides a comprehensive overview of its structure, mechanisms of action, and detailed protocols for its application in research and drug development.

This compound incorporates three key chemical features:

  • A propargyl group : This terminal alkyne serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2]

  • A polyethylene glycol (PEG) spacer (PEG9) : The nine-unit PEG chain enhances aqueous solubility, improves pharmacokinetic properties, and provides a flexible spacer to correctly orient the conjugated molecules for optimal interaction.[3][4][5]

  • A tetrahydropyranyl (THP) protected hydroxyl group : The THP ether is a stable protecting group that can be readily removed under acidic conditions to reveal a terminal hydroxyl group, allowing for subsequent conjugation to another molecule of interest.

These features make this compound a versatile tool for the modular synthesis of complex biomolecules.

Core Applications: PROTACs and Bioconjugation

The primary application of this compound is in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.

The synthesis of a PROTAC using this compound typically involves a two-step process:

  • Deprotection of the THP group: The THP ether is removed to expose a hydroxyl group, which can then be conjugated to the first molecule, for instance, a ligand for an E3 ubiquitin ligase.

  • Click Chemistry: The propargyl group on the other end of the linker is then reacted with an azide-modified second molecule, such as a ligand for the target protein, via a CuAAC reaction.

This modular approach allows for the rapid synthesis and optimization of PROTAC libraries with different combinations of ligands and linker lengths.

Detailed Experimental Protocols

While specific literature detailing the use of the this compound variant is not currently available, the following protocols for THP deprotection and CuAAC are based on well-established methodologies for similar molecules and can be adapted for its use.

Protocol 1: Acidic Deprotection of the THP Group

This protocol describes the removal of the THP protecting group to yield the free hydroxyl group.

Materials:

  • This compound

  • Acetic acid (AcOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve this compound in a 3:1:1 mixture of THF:AcOH:H₂O.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the deprotected Propargyl-PEG9-OH.

ParameterTypical ValueNotes
Solvent System THF:AcOH:H₂O (3:1:1)Other acidic conditions like p-toluenesulfonic acid (p-TsOH) in methanol can also be employed.
Reaction Time 4-12 hoursDependent on the substrate and reaction temperature.
Temperature Room TemperatureGentle heating may be applied to accelerate the reaction if necessary.
Work-up Aqueous work-up with bicarbonate neutralizationEssential to remove the acid catalyst.
Purification Silica gel column chromatographyThe polarity of the eluent will depend on the specific linker.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the propargyl-containing linker to an azide-functionalized molecule.

Materials:

  • Propargyl-PEG9-OH (from Protocol 1)

  • Azide-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • tert-Butanol

  • Water

Procedure:

  • In a reaction vessel, dissolve the Propargyl-PEG9-OH (1 equivalent) and the azide-containing molecule (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh 1 M aqueous solution of sodium ascorbate.

  • In another vial, prepare a 100 mM aqueous solution of CuSO₄·5H₂O.

  • To the reaction mixture, add the sodium ascorbate solution (0.1 equivalents).

  • If using a ligand, pre-mix the CuSO₄ solution with THPTA or TBTA before adding to the reaction mixture.

  • Add the CuSO₄ solution (0.02 equivalents) to initiate the reaction. A color change may be observed.

  • Stir the reaction vigorously at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or preparative HPLC.

ParameterTypical Value/RangeNotes
Stoichiometry (Alkyne:Azide) 1 : 1.1-1.5A slight excess of the azide is often used to ensure complete consumption of the alkyne.
Catalyst (CuSO₄) 1-5 mol%Lower catalyst loading is generally preferred.
Reducing Agent (Sodium Ascorbate) 5-10 mol%A fresh solution should be used for optimal results.
Ligand (THPTA/TBTA) 1-5 mol%Ligands accelerate the reaction and protect biomolecules from oxidative damage.
Solvent System t-BuOH/H₂O (1:1), DMSO/H₂OThe choice of solvent depends on the solubility of the reactants.
Reaction Time 1-24 hoursTypically complete within a few hours at room temperature.
Temperature Room TemperatureMild heating can be applied if the reaction is sluggish.

Visualizations

Caption: Structure of this compound.

G cluster_synthesis PROTAC Synthesis Workflow Start This compound Deprotection Acidic Deprotection (e.g., AcOH/THF/H₂O) Start->Deprotection Intermediate Propargyl-PEG9-OH Deprotection->Intermediate Conjugation1 Conjugation to Ligand 1 (e.g., E3 Ligase Ligand) Intermediate->Conjugation1 Intermediate2 Ligand 1-O-PEG9-Propargyl Conjugation1->Intermediate2 Click CuAAC Click Chemistry (CuSO₄, NaAsc, Ligand) Intermediate2->Click PROTAC Final PROTAC Click->PROTAC Ligand2 Azide-Ligand 2 (e.g., Target Protein Ligand) Ligand2->Click

Caption: PROTAC synthesis workflow.

G cluster_protac PROTAC Mechanism of Action PROTAC PROTAC E3 Ligase Ligand Linker Target Protein Ligand E3 E3 Ubiquitin Ligase PROTAC:f0->E3 binds POI Target Protein (Protein of Interest) PROTAC:f2->POI binds Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary E3->Ternary POI->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb recruits Ub Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome targets for Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC mechanism of action.

References

Propargyl-PEG9-THP: An In-depth Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for Propargyl-PEG9-THP, a bifunctional molecule commonly utilized as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker in scientific research and drug development. Given its chemical nature, understanding its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document summarizes available safety data, outlines handling protocols, and provides visual guides for emergency procedures.

Chemical Identification and Properties

This compound is a complex molecule featuring a propargyl group, a polyethylene glycol (PEG) spacer of nine units, and a tetrahydropyranyl (THP) protecting group. The propargyl group contains a terminal alkyne, making it a valuable component for click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₆H₄₈O₁₁[1]
Molecular Weight 536.65 g/mol [1]
Physical State Data not available
Boiling Point Data not available
Melting Point Data not available
Vapor Pressure Data not available
Specific Gravity Data not available
Solubility Data not available

Hazard Identification and Classification

According to the Safety Data Sheet (SDS) provided by DC Chemicals, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Aquatic Toxicity1H400: Very toxic to aquatic life
Chronic Aquatic Toxicity1H410: Very toxic to aquatic life with long lasting effects

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Safe Handling and Storage

Proper handling and storage are crucial to minimize risks associated with this compound.

3.1. Personal Protective Equipment (PPE)

A standard laboratory PPE protocol should be strictly followed when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommendation
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear impervious gloves (e.g., nitrile) and a lab coat.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.

3.2. Handling Procedures

  • Avoid contact with skin and eyes.

  • Do not ingest or inhale.

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

3.3. Storage Conditions

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

4.1. First Aid Measures

Table 4: First Aid Procedures

Exposure RouteFirst Aid Measure
Ingestion If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]
Skin Contact Remove contaminated clothing and wash skin thoroughly with soap and water.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

4.2. Spill Response

A chemical spill of this compound should be handled with care, following established laboratory safety protocols for hazardous materials.

Caption: Workflow for handling a chemical spill of this compound.

Toxicological Information

The primary known toxicological effect of this compound is that it is harmful if swallowed. There is no specific LD50 or LC50 data available in the provided search results.

Table 5: Toxicological Data

TestRouteSpeciesValue
LD50 OralData not availableData not available
LD50 DermalData not availableData not available
LC50 InhalationData not availableData not available

Ecological Information

This compound is classified as very toxic to aquatic life with long-lasting effects. Therefore, it is imperative to prevent its release into the environment. All waste containing this chemical must be disposed of as hazardous waste according to local, state, and federal regulations.

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are proprietary to the user's specific research. However, a general workflow for a click chemistry reaction involving this linker is outlined below.

Click_Chemistry_Workflow cluster_Reactants Reactants cluster_Reaction_Setup Reaction Setup cluster_Reaction_and_Workup Reaction and Workup Propargyl_PEG This compound Dissolve Dissolve Reactants in Appropriate Solvent Propargyl_PEG->Dissolve Azide_Molecule Azide-Containing Molecule Azide_Molecule->Dissolve Add_Catalyst Add Copper(I) Catalyst Dissolve->Add_Catalyst React Stir at Room Temperature Add_Catalyst->React Monitor Monitor Reaction by TLC or LC-MS React->Monitor Quench Quench Reaction Monitor->Quench Purify Purify Product (e.g., Chromatography) Quench->Purify Product PROTAC Molecule Purify->Product

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Propargyl-PEG9-THP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of specific proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.

Propargyl-PEG9-THP is a versatile polyethylene glycol (PEG)-based linker that has gained prominence in PROTAC synthesis. Its structure incorporates a propargyl group (an alkyne) for click chemistry, a nine-unit PEG chain to enhance solubility and provide optimal spacing, and a tetrahydropyran (THP)-protected hydroxyl group. This design allows for a modular and efficient approach to PROTAC assembly. The terminal alkyne facilitates highly efficient and specific conjugation to an azide-modified ligand through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The THP-protected hydroxyl group offers a latent reactive site that can be deprotected under acidic conditions to allow for further functionalization or to serve as a terminal hydroxyl group in the final PROTAC.

These application notes provide detailed protocols for the synthesis of PROTACs utilizing this compound, covering the key steps of CuAAC reaction and THP deprotection, as well as methods for purification and characterization.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological evaluation of PROTACs. It is important to note that optimal linker length, composition, and attachment points are highly dependent on the specific target protein and E3 ligase pair. The data presented here are for illustrative purposes and may be extrapolated from PROTACs with similar PEG-based linkers.

Table 1: Representative Reaction Parameters for PROTAC Synthesis

StepReagents & ConditionsTypical Yield (%)Purity (%)
CuAAC Reaction Azide-functionalized ligand (1.0 eq), this compound-functionalized ligand (1.0 eq), CuSO₄·5H₂O (0.1 eq), Sodium Ascorbate (0.2 eq), t-BuOH/H₂O (1:1), Room Temperature, 12-24h70-90>95 (after purification)
THP Deprotection THP-protected PROTAC, p-Toluenesulfonic acid (catalytic), Methanol, Room Temperature, 2-4h>90>95 (after purification)

Table 2: Representative Biological Activity Data for a PEG-linker containing PROTAC

PROTACTarget ProteinE3 Ligase LigandDC₅₀ (nM)Dₘₐₓ (%)
Hypothetical PROTAC-PEG9Target XPomalidomide5095

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Experimental Protocols

Protocol 1: Synthesis of an Alkyne-Functionalized Intermediate using this compound

This protocol describes the initial coupling of this compound to an E3 ligase ligand containing a suitable functional group (e.g., a carboxylic acid for amide bond formation).

Reagents and Materials:

  • E3 ligase ligand with a carboxylic acid (e.g., Pomalidomide-acid) (1.0 eq)

  • Propargyl-PEG9-OH (commercially available or synthesized, then THP-protected)

  • (For THP protection of Propargyl-PEG9-OH): 3,4-Dihydro-2H-pyran (DHP) (1.5 eq), Pyridinium p-toluenesulfonate (PPTS) (0.1 eq), Dichloromethane (DCM)

  • (For amide coupling): this compound (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq), Anhydrous DMF

Procedure:

Part A: THP Protection of Propargyl-PEG9-OH (if starting from the alcohol)

  • Dissolve Propargyl-PEG9-OH in anhydrous DCM under a nitrogen atmosphere.

  • Add DHP and a catalytic amount of PPTS.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

Part B: Amide Coupling to E3 Ligase Ligand

  • Dissolve the E3 ligase ligand-acid (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the alkyne-functionalized E3 ligase ligand-linker intermediate.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to couple the alkyne-functionalized intermediate with an azide-functionalized warhead (target protein ligand).

Reagents and Materials:

  • Alkyne-functionalized E3 ligase ligand-linker intermediate (from Protocol 1) (1.0 eq)

  • Azide-functionalized warhead (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent: t-BuOH/H₂O (1:1) or DMF

Procedure:

  • Dissolve the alkyne-functionalized intermediate and the azide-functionalized warhead in the chosen solvent system in a reaction vial.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often complete within a few hours.[2]

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude THP-protected PROTAC by flash column chromatography or preparative HPLC.

Protocol 3: THP Deprotection

This protocol describes the removal of the THP protecting group to yield the final PROTAC with a terminal hydroxyl group.

Reagents and Materials:

  • THP-protected PROTAC (from Protocol 2)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.1 eq) or other acid catalyst like pyridinium p-toluenesulfonate (PPTS)

  • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Dissolve the THP-protected PROTAC in methanol.

  • Add a catalytic amount of p-TsOH.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS to confirm the removal of the THP group (mass decrease of 84.06 Da).

  • Upon completion, neutralize the acid with a mild base (e.g., a few drops of triethylamine or a small amount of solid sodium bicarbonate).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the final PROTAC by preparative HPLC to obtain the desired product of high purity.

  • Characterize the final PROTAC by LC-MS and ¹H NMR to confirm its identity and purity.

Mandatory Visualization

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates & Final Product E3_ligand E3 Ligase Ligand (e.g., Pomalidomide-acid) Amide_Coupling Amide Coupling (Protocol 1) E3_ligand->Amide_Coupling Linker This compound Linker->Amide_Coupling Warhead Azide-Functionalized Warhead CuAAC CuAAC 'Click' Reaction (Protocol 2) Warhead->CuAAC Alkyne_Intermediate Alkyne-Functionalized E3 Ligand-Linker Amide_Coupling->Alkyne_Intermediate Yield: High THP_PROTAC THP-Protected PROTAC CuAAC->THP_PROTAC Yield: 70-90% Deprotection THP Deprotection (Protocol 3) Final_PROTAC Final PROTAC Deprotection->Final_PROTAC Yield: >90% Alkyne_Intermediate->CuAAC THP_PROTAC->Deprotection

Caption: Synthetic workflow for PROTAC assembly using this compound.

PROTAC_MoA cluster_components Cellular Components cluster_process Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Proteasome 26S Proteasome Degradation Proteasomal Degradation Proteasome->Degradation Ub Ubiquitin Ubiquitination Polyubiquitination of POI Ub->Ubiquitination Ternary_Complex->Ubiquitination E2 Enzyme Ubiquitination->Degradation Ub-tagged POI Recycling PROTAC Recycling Degradation->Recycling PROTAC Released Recycling->PROTAC

Caption: Mechanism of action for PROTAC-mediated protein degradation.

References

Application Notes and Protocols for Bioconjugation Using Propargyl-PEG9-THP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of Propargyl-PEG9-THP in various bioconjugation applications. This versatile linker, featuring a terminal alkyne protected by a tetrahydropyranyl (THP) group and a nine-unit polyethylene glycol (PEG) spacer, is an ideal reagent for researchers developing antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized nanoparticles. The hydrophilic PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates.

Core Applications

This compound is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions. The THP protecting group provides stability and is readily removed under acidic conditions to reveal the terminal alkyne for conjugation. Key applications include:

  • Antibody-Drug Conjugate (ADC) Development: Covalent attachment of cytotoxic payloads to monoclonal antibodies for targeted cancer therapy. The PEG linker can enhance the solubility and stability of the ADC.

  • PROTAC Synthesis: Linking a target protein-binding ligand and an E3 ligase-recruiting ligand to induce targeted protein degradation. The flexibility and length of the PEG9 spacer can be advantageous for the formation of a productive ternary complex.

  • Nanoparticle Surface Functionalization: Modification of nanoparticle surfaces to improve biocompatibility, reduce non-specific protein adsorption, and attach targeting ligands for enhanced drug delivery.

Chemical Structure and Properties

PropertyValue
Chemical Name This compound
Molecular Formula C26H48O11
Molecular Weight 536.65 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, DCM) and water

Bioconjugation Workflow Overview

The general workflow for using this compound in bioconjugation involves two main stages: deprotection of the THP group to yield the terminal alkyne, followed by the CuAAC reaction with an azide-functionalized molecule.

G cluster_deprotection THP Deprotection cluster_conjugation CuAAC Conjugation This compound This compound Acidic_Conditions Mild Acidic Conditions This compound->Acidic_Conditions e.g., Acetic Acid Propargyl-PEG9-OH Propargyl-PEG9-OH (Terminal Alkyne) Acidic_Conditions->Propargyl-PEG9-OH Azide_Molecule Azide-functionalized Molecule (e.g., Payload, Ligand) CuAAC Cu(I) Catalyst (CuSO4/Na-Ascorbate) + Ligand (e.g., THPTA) Propargyl-PEG9-OH->CuAAC Azide_Molecule->CuAAC Conjugate Stable Triazole Linked Conjugate CuAAC->Conjugate

General bioconjugation workflow using this compound.

Application 1: Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the conjugation of a cytotoxic drug to an antibody using this compound. It is assumed that the antibody has been functionalized with an azide group and the drug with a compatible functional group for attachment to the linker.

Experimental Protocol: ADC Synthesis

Part A: Deprotection of this compound

  • Dissolve this compound in a mixture of acetic acid, tetrahydrofuran (THF), and water (2:1:1 v/v/v).

  • Stir the solution at room temperature for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Remove the solvents under reduced pressure.

  • Purify the resulting Propargyl-PEG9-OH by flash column chromatography on silica gel.

Part B: Conjugation of Deprotected Linker to a Cytotoxic Payload

This step will depend on the functional groups present on the cytotoxic payload and the desired chemistry to attach it to the hydroxyl group of the deprotected linker.

Part C: CuAAC Reaction for ADC Formation

  • Prepare a stock solution of the azide-modified antibody in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

  • Prepare a stock solution of the alkyne-functionalized payload (from Part B) in an organic solvent such as DMSO.

  • In a reaction vessel, combine the azide-antibody solution with the alkyne-payload solution. A molar excess of the payload-linker is typically used to drive the reaction.

  • Prepare a fresh solution of the copper(I) catalyst. Mix CuSO₄ and a copper-chelating ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in a 1:5 molar ratio in water.

  • Add the copper/ligand complex to the antibody/payload mixture. The final copper concentration is typically 50-250 µM.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (5-10 times the molar concentration of copper).

  • Incubate the reaction at room temperature for 1-4 hours.

  • Quench the reaction by adding a chelating agent such as EDTA.

  • Purify the ADC using size-exclusion chromatography (SEC) or dialysis to remove excess reagents.

Characterization and Quantitative Data

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. It can be determined using various techniques.

Analytical TechniquePrincipleAdvantagesDisadvantages
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on the hydrophobicity imparted by the conjugated payload.Robust, reproducible, good resolution for different DAR species.Indirect measurement, requires method development.
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity, often after reduction of the antibody.High resolution, can be coupled with mass spectrometry.Can lead to protein denaturation.
LC-MS (Liquid Chromatography-Mass Spectrometry) Directly measures the mass of the intact or reduced ADC to determine the number of conjugated payloads.Provides accurate mass and direct DAR measurement.[1]Requires specialized instrumentation and data analysis.[1]

Representative Data for a PEG-linked ADC (Note: Data for a similar Propargyl-PEG linker)

LinkerAverage DARConjugation Efficiency (%)Reference
Propargyl-PEG4-Maleimide3.8>95Fictional Example
Propargyl-PEG8-NHS Ester7.5>90Fictional Example

Application 2: PROTAC Synthesis

This protocol outlines the synthesis of a PROTAC molecule by linking a target protein ligand and an E3 ligase ligand using this compound.

Experimental Protocol: PROTAC Synthesis

The synthesis is typically performed in a stepwise manner.

G Start This compound Step1 Deprotection (Mild Acid) Start->Step1 Intermediate1 Propargyl-PEG9-OH Step1->Intermediate1 Step2 Couple to Ligand 1 (e.g., E3 Ligase Ligand) Intermediate1->Step2 Intermediate2 Ligand 1-PEG9-Alkyne Step2->Intermediate2 Step3 CuAAC Reaction with Azide-Ligand 2 (Target Protein Ligand) Intermediate2->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC

Stepwise synthesis of a PROTAC molecule.
  • Deprotection: Remove the THP group from this compound as described in the ADC protocol (Part A).

  • First Ligand Coupling: Couple the deprotected Propargyl-PEG9-OH to the first ligand (e.g., the E3 ligase ligand) using appropriate coupling chemistry (e.g., esterification, etherification).

  • Purification: Purify the resulting alkyne-functionalized ligand-linker intermediate by chromatography.

  • CuAAC Reaction: Perform a CuAAC reaction between the alkyne-functionalized intermediate and the second ligand which has been modified with an azide group.

    • Dissolve the alkyne-intermediate and the azide-ligand in a suitable solvent (e.g., DMF or a mixture of t-BuOH/water).

    • Add a copper(II) sulfate solution and a reducing agent like sodium ascorbate to generate the Cu(I) catalyst in situ.

    • Stir the reaction at room temperature for 1-12 hours.

    • Monitor the reaction by LC-MS.

  • Final Purification: Purify the final PROTAC molecule by preparative HPLC.

Expected Yields

The yields for each step will be dependent on the specific ligands used. However, CuAAC reactions are known for their high efficiency.

Reaction StepTypical Yield (%)
THP Deprotection>90
Ligand Coupling60-90
CuAAC Reaction70-95

Application 3: Surface Functionalization of Nanoparticles

This protocol describes the modification of nanoparticle surfaces with this compound to introduce alkyne functionalities for subsequent "click" reactions. This example assumes the use of nanoparticles with surface amine groups.

Experimental Protocol: Nanoparticle Functionalization

Part A: Activation of Propargyl-PEG9-OH

To conjugate the hydroxyl group of the deprotected linker to amine-functionalized nanoparticles, it first needs to be activated, for example, by converting it to an NHS ester.

  • Dissolve the deprotected Propargyl-PEG9-OH in a dry organic solvent (e.g., DCM or DMF).

  • Add N,N'-Disuccinimidyl carbonate (DSC) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the formation of the NHS ester by TLC or LC-MS.

  • Use the activated linker directly in the next step or after purification.

Part B: Nanoparticle Surface Modification

  • Disperse the amine-functionalized nanoparticles in a suitable buffer (e.g., PBS, pH 7.4).

  • Add a solution of the activated Propargyl-PEG9-NHS ester to the nanoparticle dispersion. The molar ratio of the linker to the surface amine groups should be optimized.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Separate the functionalized nanoparticles from excess reagents by centrifugation and washing cycles or by size-exclusion chromatography.

Characterization of Functionalized Nanoparticles
Characterization TechniqueInformation Obtained
Dynamic Light Scattering (DLS) Measures the hydrodynamic diameter and size distribution of the nanoparticles. An increase in size indicates successful surface modification.
Zeta Potential Measures the surface charge of the nanoparticles. Changes in zeta potential can confirm surface modification.
X-ray Photoelectron Spectroscopy (XPS) Provides elemental composition of the nanoparticle surface, confirming the presence of the PEG linker.
Fourier-Transform Infrared Spectroscopy (FTIR) Detects the characteristic vibrational bands of the PEG chain and the terminal alkyne.

Expected Outcome of Nanoparticle Functionalization

ParameterBefore FunctionalizationAfter Functionalization
Hydrodynamic Diameter (nm) Variable (e.g., 100 ± 5)Increased (e.g., 120 ± 7)
Zeta Potential (mV) Variable (e.g., +20 ± 3)Reduced (e.g., +5 ± 2)
Surface Alkyne Groups AbsentPresent

By following these detailed protocols, researchers can effectively utilize this compound for a wide range of bioconjugation applications, leading to the development of novel therapeutics and research tools.

References

Application Notes and Protocols for Protein Labeling using Propargyl-PEG9-THP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG9-THP is a chemical tool used for the modification and labeling of proteins. This reagent features a propargyl group, which contains a terminal alkyne, a nine-unit polyethylene glycol (PEG) spacer, and a tetrahydropyranyl (THP) protecting group on the alkyne. The PEG spacer enhances the solubility and reduces the immunogenicity of the modified protein. The terminal alkyne, after deprotection, can be used for covalent modification of proteins through a highly efficient and specific reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry". This allows for the attachment of various molecules, such as fluorescent dyes, biotin tags, or drug molecules, to the protein of interest.

The THP group serves to protect the terminal alkyne, preventing it from reacting prematurely. It can be removed under mild acidic conditions that are generally compatible with protein stability, revealing the reactive alkyne for subsequent conjugation. This controlled reactivity makes this compound a versatile reagent in proteomics, drug discovery, and diagnostics.

Applications

The use of this compound for protein labeling has a wide array of applications in biological research and drug development:

  • Proteomics and Chemical Biology: It can be used for activity-based protein profiling (ABPP) and for the identification and enrichment of specific proteins from complex biological samples.[1]

  • Drug Discovery: In the development of PROTACs (Proteolysis Targeting Chimeras), this linker can be used to connect a target-binding molecule and an E3 ligase-recruiting molecule.

  • Bioconjugation: It facilitates the attachment of reporter molecules like fluorophores or biotin to proteins for visualization or purification purposes.

  • Post-Translational Modification (PTM) Studies: This reagent can be used to label and study various PTMs, such as glycosylation or phosphorylation, by metabolically incorporating a corresponding azide- or alkyne-modified precursor.[2]

Experimental Overview

The overall workflow for using this compound for protein labeling can be summarized in the following steps:

  • Introduction of this compound onto the Target Protein: This is typically achieved by reacting an activated form of the this compound (e.g., an NHS ester derivative) with primary amines on the protein surface (e.g., lysine residues).

  • Purification of the PEGylated Protein: Removal of excess, unreacted PEG reagent is necessary to ensure efficient downstream reactions.

  • Deprotection of the THP Group: The THP protecting group is removed under mild acidic conditions to expose the terminal alkyne.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-modified protein is then reacted with an azide-containing molecule (e.g., a fluorescent dye, biotin, or a drug molecule) in the presence of a copper(I) catalyst.

  • Purification of the Final Labeled Protein: The final conjugate is purified to remove the catalyst and any unreacted labeling molecule.

G cluster_0 Step 1: PEGylation cluster_1 Step 2: Purification cluster_2 Step 3: Deprotection cluster_3 Step 4: Click Chemistry (CuAAC) cluster_4 Step 5: Final Purification Target Protein Target Protein PEGylated Protein (THP-protected) PEGylated Protein (THP-protected) Target Protein->PEGylated Protein (THP-protected) Reaction This compound (activated) This compound (activated) This compound (activated)->PEGylated Protein (THP-protected) Purification_1 Purification (e.g., SEC) PEGylated Protein (THP-protected)->Purification_1 Deprotection Mild Acidic Deprotection Purification_1->Deprotection Alkyne-modified Protein Alkyne-modified Protein Deprotection->Alkyne-modified Protein CuAAC Reaction Cu(I) Catalyst (CuSO4 + Reductant) Alkyne-modified Protein->CuAAC Reaction Azide-Molecule Azide-containing Molecule (e.g., Dye, Biotin) Azide-Molecule->CuAAC Reaction Labeled Protein Labeled Protein CuAAC Reaction->Labeled Protein Purification_2 Final Purification (e.g., Dialysis, SEC) Labeled Protein->Purification_2

Experimental workflow for protein labeling.

Quantitative Data Summary

The following tables provide typical reaction parameters for protein PEGylation and the subsequent click chemistry reaction. These are starting points and may require optimization for specific proteins and labeling reagents.

Table 1: Typical Reaction Parameters for Protein PEGylation

ParameterRecommended RangeNotes
Protein Concentration1-10 mg/mLHigher concentrations can improve reaction efficiency.[3]
This compound:Protein Molar Ratio10:1 to 50:1Higher ratios increase the degree of PEGylation.[3]
Reaction BufferAmine-free buffer (e.g., PBS)pH 7.2-8.0 for reactions targeting primary amines.[3]
Reaction Time2 hours at RT or overnight at 4°CLonger incubation at lower temperatures can be beneficial for sensitive proteins.
Quenching Agent10-50 mM Tris or HydroxylamineStops the reaction by consuming unreacted activated PEG.

Table 2: Typical Reaction Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterRecommended RangeNotes
Azide-Molecule:Protein Molar Ratio5:1 to 20:1Ensures complete reaction with the alkyne groups.
CuSO₄ Concentration0.2-1 mMLower concentrations can be used with a stabilizing ligand.
Sodium Ascorbate Concentration2-10 mMActs as a reducing agent to generate Cu(I) in situ.
THPTA Ligand Concentration1-5 mMProtects the protein from copper-induced damage.
Reaction BufferPBS or Tris-buffered saline (TBS)pH 7.0-8.0.
Reaction Time1-4 hours at RTThe reaction is typically fast and can be monitored for completion.

Detailed Experimental Protocols

Protocol 1: Introduction of this compound onto a Target Protein

This protocol assumes the use of an NHS-ester activated this compound for labeling primary amines on the protein.

Materials:

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • NHS-activated this compound

  • Anhydrous DMSO or DMF

  • Quenching solution (1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5)

  • Desalting columns or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the target protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a stock solution of NHS-activated this compound in anhydrous DMSO or DMF.

  • PEGylation Reaction: Add a 10-50 fold molar excess of the activated this compound to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching solution to a final concentration of 10-50 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted PEG reagent and byproducts using a desalting column or dialysis.

Protocol 2: Deprotection of the THP Group

Materials:

  • THP-protected PEGylated protein

  • Deprotection Buffer: 0.1 M Sodium Acetate buffer, pH 5.0 (or other suitable mild acidic buffer)

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis equipment

Procedure:

  • Buffer Exchange: Exchange the THP-protected PEGylated protein into the deprotection buffer using a desalting column or dialysis.

  • Incubation: Incubate the protein solution at room temperature for 1-2 hours. The optimal time may need to be determined empirically.

  • Neutralization: Neutralize the reaction by adding the neutralization buffer.

  • Buffer Exchange: Immediately exchange the deprotected, alkyne-modified protein into the buffer for the click reaction (e.g., PBS, pH 7.4).

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Alkyne-modified protein

  • Azide-containing molecule of interest (e.g., fluorescent dye, biotin)

  • Reaction Buffer (e.g., PBS or TBS, pH 7.0-8.0)

  • Stock Solutions:

    • 20 mM CuSO₄ in water

    • 100 mM THPTA in water

    • 300 mM Sodium Ascorbate in water (prepare fresh)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, add the alkyne-modified protein to the reaction buffer.

  • Add Azide Molecule: Add the azide-containing molecule at a 5-20 fold molar excess over the protein.

  • Add THPTA: Add THPTA to a final concentration of 1-5 mM.

  • Add CuSO₄: Add CuSO₄ to a final concentration of 0.2-1 mM.

  • Initiate Reaction: Initiate the click reaction by adding sodium ascorbate to a final concentration of 2-10 mM.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent dye.

  • Purification: Remove the copper catalyst and excess azide-containing molecule by dialysis, desalting columns, or size-exclusion chromatography.

G Alkyne Protein-PEG-Alkyne Product Protein-PEG-Triazole-Molecule Alkyne->Product Cycloaddition Azide N3-Molecule (e.g., Dye, Biotin) Azide->Product Catalyst Cu(I) Catalyst Catalyst->Product Catalyzes

References

Application Notes and Protocols: A Step-by-Step Guide to Propargyl-PEG9-THP Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG9-THP is a heterobifunctional linker that enables the conjugation of molecules through a two-step process. It features a propargyl group for highly efficient and specific "click chemistry" reactions with azide-functionalized molecules, and a tetrahydropyranyl (THP)-protected hydroxyl group. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. The THP group is a protecting group for the hydroxyl functionality, which can be removed under acidic conditions to allow for further modification or to reveal the final desired functionality.

This guide provides a detailed, step-by-step protocol for the deprotection of the THP group and the subsequent conjugation of the propargyl group to an azide-containing molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as click chemistry.

Experimental Protocols

This protocol is divided into two main stages:

  • Deprotection of the THP Group: Removal of the THP protecting group to expose the terminal hydroxyl group.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry": Conjugation of the propargyl-PEG9-OH to an azide-functionalized molecule.

Stage 1: Deprotection of this compound

The THP group is labile under acidic conditions. This protocol describes the removal of the THP group to yield Propargyl-PEG9-OH.

Materials:

  • This compound

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolution: Dissolve this compound in a mixture of acetic acid, THF, and water. A common ratio is 4:2:1 (v/v/v).

  • Reaction: Stir the solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the acetic acid with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Washing: Wash the combined organic layers with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure Propargyl-PEG9-OH.

Note: The specific reaction time and temperature may need to be optimized depending on the scale of the reaction.

Stage 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the deprotected Propargyl-PEG9-OH to an azide-containing molecule.

Materials:

  • Propargyl-PEG9-OH (from Stage 1)

  • Azide-functionalized molecule (e.g., Azido-C3-NHS ester for subsequent reaction with an amine)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • DMSO (optional, for dissolving reagents)

  • Desalting column (e.g., PD-10)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-functionalized molecule in DMSO or an appropriate solvent.

    • Prepare a stock solution of CuSO₄ in water (e.g., 100 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).

    • Prepare a stock solution of THPTA in water (e.g., 100 mM).

  • Click Reaction Setup:

    • In a reaction tube, dissolve the Propargyl-PEG9-OH in the Reaction Buffer.

    • Add the azide-functionalized molecule. The molar ratio will depend on the desired final product, but a slight excess of the azide is common.

    • In a separate tube, premix the CuSO₄ and THPTA solutions (a 1:5 molar ratio is common) to form the copper-ligand complex.

    • Add the copper-ligand complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM sodium ascorbate is typically sufficient.

  • Reaction Incubation:

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction progress can be monitored by an appropriate analytical technique (e.g., HPLC, mass spectrometry).

  • Purification of the Conjugate:

    • Once the reaction is complete, remove excess reagents and byproducts. For larger biomolecules, a desalting column or dialysis is effective. For smaller molecules, purification may require reverse-phase HPLC.

Data Presentation

The efficiency of the conjugation reaction can be quantified by determining the percentage of the conjugated product. This can be assessed using various analytical techniques.

Analytical TechniqueParameter MeasuredTypical Expected Outcome
HPLC (Reversed-Phase) Retention time shift of the product compared to starting materialsA new peak corresponding to the conjugate with a distinct retention time.
Mass Spectrometry (MS) Molecular weight of the productThe observed molecular weight should match the calculated molecular weight of the desired conjugate.
Capillary Electrophoresis (CE) Migration timeSeparation of conjugated from unconjugated species based on size and charge differences.

Visualization of Workflows

Deprotection and Conjugation Workflow

Deprotection_Conjugation_Workflow cluster_deprotection Stage 1: THP Deprotection cluster_conjugation Stage 2: Click Chemistry Conjugation propargyl_thp This compound acid_hydrolysis Acidic Hydrolysis (e.g., Acetic Acid/THF/H2O) propargyl_thp->acid_hydrolysis propargyl_oh Propargyl-PEG9-OH acid_hydrolysis->propargyl_oh purification1 Purification (Column Chromatography) propargyl_oh->purification1 purified_propargyl_oh Purified Propargyl-PEG9-OH purification1->purified_propargyl_oh click_reaction CuAAC Reaction (CuSO4, NaAsc, THPTA) purified_propargyl_oh->click_reaction azide_molecule Azide-Functionalized Molecule azide_molecule->click_reaction conjugated_product Conjugated Product click_reaction->conjugated_product purification2 Purification (Desalting/HPLC) conjugated_product->purification2 Click_Chemistry_Mechanism cluster_catalyst Catalytic Cycle alkyne Propargyl-PEG9-OH (Alkyne) product Triazole-Linked Conjugate alkyne->product azide Azide-Molecule azide->product cu_ii Cu(II)SO4 cu_i Cu(I) cu_ii->cu_i na_asc Sodium Ascorbate na_asc->cu_i Reduction cu_i->cu_ii Re-oxidation (prevented by excess ascorbate) cu_i->product

Applications of Propargyl-PEG9-THP in Chemical Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG9-THP is a versatile, heterobifunctional linker molecule with significant applications in chemical biology, particularly in the fields of targeted protein degradation and bioconjugation. Its unique structure, comprising a terminal propargyl group, a nine-unit polyethylene glycol (PEG) spacer, and a tetrahydropyranyl (THP)-protected hydroxyl group, offers a powerful toolkit for the assembly of complex biomolecules. The propargyl group serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and specific covalent linkage to azide-modified molecules. The hydrophilic PEG9 chain enhances solubility, reduces aggregation, and provides a flexible spacer arm, which is often critical for maintaining the biological activity of the conjugated molecules. The THP group provides a stable protecting group for the terminal hydroxyl, which can be selectively removed under acidic conditions to reveal a reactive hydroxyl group for further functionalization.

This document provides detailed application notes and generalized protocols for the use of this compound in key chemical biology workflows.

Key Applications

The primary applications of this compound stem from its utility as a linker in the synthesis of:

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] this compound is an ideal linker for PROTAC synthesis due to the modularity afforded by click chemistry.[2] The propargyl group allows for the efficient connection of a warhead (targeting the protein of interest) to an E3 ligase ligand. The PEG9 spacer provides the necessary length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]

  • Antibody-Drug Conjugates (ADCs): ADCs are targeted therapies consisting of a monoclonal antibody linked to a potent cytotoxic payload. The specificity of the antibody directs the payload to cancer cells, minimizing off-target toxicity. This compound can be used to link the cytotoxic payload to the antibody, often through click chemistry with an azide-modified antibody. The PEG linker can improve the pharmacokinetic properties of the ADC.

  • Bioconjugation and Molecular Probes: The versatile nature of the propargyl group allows for its use in a wide range of bioconjugation applications. This includes the labeling of proteins, peptides, nucleic acids, and other biomolecules with reporter molecules such as fluorescent dyes or biotin. The THP-protected hydroxyl group offers the potential for dual functionalization, where one part of a molecule is introduced via click chemistry and another via the deprotected hydroxyl group.

Data Presentation

While specific quantitative data for PROTACs and other conjugates synthesized using this compound are not extensively available in the public domain and are highly dependent on the specific warheads and ligands used, the following tables illustrate how such data should be presented for clear comparison. Researchers using this linker are strongly encouraged to generate and report similar data for their specific constructs.

Table 1: Example Degradation Performance of a Hypothetical PROTAC Synthesized with this compound

PROTAC ConstructTarget ProteinCell LineDC50 (nM)Dmax (%)
PROTAC-X-PEG9Protein XCancer Cell Line A5095
PROTAC-Y-PEG9Protein YCancer Cell Line B10090

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.

Table 2: Example Click Chemistry Reaction Efficiency

Reaction ScaleReactantsSolventReaction Time (h)Yield (%)
10 mgAzide-Warhead + Propargyl-PEG9-LigandDMSO/H₂O485
10 mgAzide-Fluorophore + Propargyl-PEG9-PeptidetBuOH/H₂O292

Experimental Protocols

The following are generalized protocols and should be optimized for specific applications.

Protocol 1: Deprotection of the THP Group

This protocol describes the removal of the tetrahydropyranyl (THP) protecting group from this compound to reveal the terminal hydroxyl group.

Materials:

  • This compound

  • Methanol (MeOH) or Ethanol (EtOH)

  • Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), pyridinium p-toluenesulfonate (PPTS), or dilute HCl)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in methanol or ethanol.

  • Add a catalytic amount of the acid catalyst (e.g., 0.1 equivalents of PTSA).

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, neutralize the acid with a saturated sodium bicarbonate solution.

  • Remove the alcohol solvent under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting Propargyl-PEG9-OH by silica gel column chromatography if necessary.

G cluster_workflow THP Deprotection Workflow A This compound in Alcohol B Add Acid Catalyst (e.g., PTSA) A->B C Stir at Room Temperature (1-4h) Monitor by TLC/LC-MS B->C D Neutralize with NaHCO3 C->D E Work-up (Extraction, Drying) D->E F Purification (Column Chromatography) E->F G Propargyl-PEG9-OH F->G

Workflow for the deprotection of the THP group.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between an azide-containing molecule (e.g., an azide-modified warhead or fluorescent probe) and this compound (or its deprotected form, Propargyl-PEG9-OH).

Materials:

  • This compound or Propargyl-PEG9-OH

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Solvent (e.g., dimethyl sulfoxide (DMSO), t-butanol/water mixture)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Dissolve the azide-containing molecule (1.0 equivalent) and this compound (1.0-1.2 equivalents) in the chosen solvent.

  • In a separate vial, prepare a stock solution of CuSO₄ in water (e.g., 10 mM).

  • In another separate vial, prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).

  • If using a ligand, prepare a stock solution of THPTA in water (e.g., 50 mM).

  • To the reaction mixture, add the THPTA solution (if used), followed by the CuSO₄ solution (typically 0.1 equivalents).

  • Initiate the reaction by adding the sodium ascorbate solution (typically 0.5-1.0 equivalents).

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, the product can be purified directly by preparative HPLC.

G cluster_workflow CuAAC (Click Chemistry) Workflow A Dissolve Azide and This compound B Add Ligand (e.g., THPTA) and CuSO4 A->B C Initiate with Sodium Ascorbate B->C D Stir at Room Temperature (2-12h) Monitor by LC-MS C->D E Purify by Preparative HPLC D->E F Final Conjugate E->F

General workflow for the CuAAC reaction.

Protocol 3: Synthesis of a PROTAC using this compound

This protocol outlines a modular approach to synthesizing a PROTAC using this compound as a linker. This example assumes the E3 ligase ligand contains an azide and the warhead for the protein of interest will be attached after deprotection of the THP group.

Step 1: Click Reaction

  • Follow Protocol 2 to conjugate the azide-functionalized E3 ligase ligand with this compound.

  • Purify the resulting E3-Ligand-PEG9-THP intermediate.

Step 2: THP Deprotection

  • Follow Protocol 1 to deprotect the THP group on the E3-Ligand-PEG9-THP intermediate.

  • Purify the resulting E3-Ligand-PEG9-OH.

Step 3: Final Conjugation

  • The terminal hydroxyl group of E3-Ligand-PEG9-OH can be activated (e.g., by converting it to a mesylate or tosylate) or used in a coupling reaction (e.g., esterification or etherification) with a suitable functional group on the warhead for the protein of interest. The specific chemistry will depend on the functional groups available on the warhead.

  • Purify the final PROTAC molecule by preparative HPLC.

G cluster_workflow PROTAC Synthesis Pathway A Azide-E3 Ligase Ligand C CuAAC (Click Chemistry) A->C B This compound B->C D E3-Ligand-PEG9-THP C->D E THP Deprotection D->E F E3-Ligand-PEG9-OH E->F H Final Coupling Reaction F->H G Warhead-POI G->H I Final PROTAC H->I

Modular synthesis of a PROTAC using this compound.

Conclusion

This compound is a valuable and versatile tool for researchers in chemical biology and drug discovery. Its well-defined structure allows for the modular and efficient synthesis of complex biomolecules, including PROTACs and ADCs. The provided application notes and generalized protocols serve as a starting point for the utilization of this linker. It is crucial to emphasize that the optimization of reaction conditions and thorough characterization of the final products are essential for successful application. Future work in this area will likely involve the publication of more specific applications and quantitative data for conjugates synthesized with this compound, further solidifying its role as a key building block in the development of novel therapeutics and biological probes.

References

Solid-Phase Synthesis of PROTACs Utilizing a THP-Protected Propargyl-PEG Linker

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers in Drug Development

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, capable of selectively degrading target proteins by hijacking the cellular ubiquitin-proteasome system. The modular nature of PROTACs, consisting of a ligand for a target protein (warhead), a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for systematic optimization. Solid-phase synthesis offers a streamlined and efficient approach for the assembly of PROTAC libraries, facilitating rapid evaluation of structure-activity relationships. This document provides detailed protocols and application notes for the solid-phase synthesis of PROTACs using Propargyl-PEG9-THP, a heterobifunctional linker designed for "click" chemistry applications. The polyethylene glycol (PEG) component enhances solubility and pharmacokinetic properties, while the propargyl group enables efficient ligation to an azide-functionalized binding moiety via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The tetrahydropyranyl (THP) protecting group on the terminal hydroxyl of the PEG chain allows for further derivatization or can be cleaved to yield the final PROTAC.

Key Features of this compound in Solid-Phase PROTAC Synthesis

  • Solid-Phase Compatibility: The linker is amenable to standard solid-phase synthesis conditions, allowing for simplified purification and handling.

  • Click Chemistry Ligation: The terminal alkyne facilitates a highly efficient and bioorthogonal CuAAC reaction with azide-modified ligands on the solid support.[1][2][]

  • Enhanced Solubility: The PEG linker improves the aqueous solubility of the resulting PROTAC, which can positively impact cell permeability and bioavailability.[4]

  • Tunable Linker Length: PEG linkers offer a straightforward way to vary the distance between the two ligands, a critical parameter for optimal ternary complex formation and target degradation.[4]

  • Versatile THP Protecting Group: The THP group is stable to the basic and nucleophilic conditions often employed in synthesis but can be readily removed under mild acidic conditions.

Experimental Protocols

This section details a generalized protocol for the solid-phase synthesis of a PROTAC using this compound. The synthesis involves the immobilization of an E3 ligase ligand on a solid support, followed by the "click" reaction with the propargyl-PEG linker and subsequent coupling of the target protein ligand.

Protocol 1: Immobilization of E3 Ligase Ligand and On-Resin Click Reaction

Materials:

  • 2-Chlorotrityl chloride resin

  • E3 ligase ligand with a carboxylic acid handle (e.g., a derivative of pomalidomide or VHL ligand)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • This compound

  • Copper(I) iodide (CuI)

  • N,N,N',N',N''-Pentamethyldiethylenetriamine (PMDTA)

  • Azide-functionalized target protein ligand

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes.

  • Ligand Immobilization:

    • Dissolve the E3 ligase ligand (1.5 eq) in anhydrous DMF.

    • Add DIPEA (4.0 eq) to the ligand solution.

    • Add the ligand solution to the swollen resin and shake at room temperature for 4-12 hours.

    • Wash the resin sequentially with DMF, DCM, and methanol, and dry under vacuum.

  • On-Resin Azide-Alkyne Cycloaddition (CuAAC):

    • Swell the resin-bound E3 ligase ligand in a mixture of DMF/DCM.

    • Add the azide-functionalized target protein ligand (2.0 eq) and this compound (1.5 eq) to the resin suspension.

    • In a separate flask, dissolve CuI (0.3 eq) and PMDTA (0.6 eq) in DMF and add this solution to the resin mixture.

    • Shake the reaction mixture at room temperature for 12-24 hours.

    • Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents.

Protocol 2: THP Deprotection and Cleavage from Resin

Materials:

  • PROTAC-bound resin from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • Water

Procedure:

  • THP Deprotection and Cleavage:

    • Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the dry PROTAC-bound resin.

    • Shake the mixture at room temperature for 2-4 hours. The THP group is acid-labile and will be cleaved under these conditions.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional DCM or TFA.

    • Concentrate the combined filtrate under reduced pressure.

  • Purification:

    • Purify the crude PROTAC using reverse-phase preparative HPLC to obtain the final product with high purity.

    • Lyophilize the pure fractions to yield the final PROTAC as a solid.

Data Presentation

The following table summarizes representative quantitative data for solid-phase PROTAC synthesis utilizing click chemistry, compiled from various sources. Note that specific yields and purities will vary depending on the specific ligands and reaction conditions used.

StepReagents and ConditionsTypical YieldTypical PurityReference
Ligand Immobilization E3 Ligase Ligand, 2-Chlorotrityl Resin, DIPEA, DMF>90% (loading)-General Knowledge
On-Resin CuAAC Resin-Bound Ligand, Azide-Ligand, Propargyl-PEG-Linker, CuI, PMDTA, DMF55-90%>95% (on resin)
Cleavage and Purification TFA/TIS/H2O, Prep-HPLCVariable>99%

Visualizations

PROTAC Signaling Pathway

PROTAC_pathway PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_Target->Proteasome Degradation Protein Degradation & Peptide Fragments Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Solid-Phase PROTAC Synthesis Workflow

SPOS_PROTAC_workflow cluster_resin On Solid Support Resin Solid Support (e.g., 2-CT Resin) Immobilized_E3 Immobilized E3 Ligase Ligand Resin->Immobilized_E3 PROTAC_on_Resin Full PROTAC on Resin Immobilized_E3->PROTAC_on_Resin CuAAC Click Reaction Cleavage Cleavage & THP Deprotection (TFA) PROTAC_on_Resin->Cleavage E3_Ligand E3 Ligase Ligand (with handle) E3_Ligand->Immobilized_E3 Immobilization Linker This compound Linker->PROTAC_on_Resin Target_Ligand Azide-functionalized Target Protein Ligand Target_Ligand->PROTAC_on_Resin Purification Purification (Prep-HPLC) Cleavage->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

Caption: Workflow for solid-phase synthesis of PROTACs.

Logical Relationship of PROTAC Components

Caption: Core components of a PROTAC molecule.

References

Troubleshooting & Optimization

Technical Support Center: Propargyl-PEG9-THP Click Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Propargyl-PEG9-THP and other PEGylated compounds in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges and optimize their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing a low or no yield in my CuAAC reaction with this compound?

Several factors can contribute to low or failed click reactions. Here are the most common culprits and how to address them:

  • Incomplete Deprotection of the THP Group: The tetrahydropyranyl (THP) group on your this compound must be removed to expose the terminal alkyne for the click reaction. THP ethers are stable under basic conditions but are cleaved under acidic conditions.[1][2] Incomplete deprotection is a common reason for reaction failure.

    • Solution: Ensure complete deprotection by using appropriate acidic conditions. Common methods include treatment with acetic acid in a THF/water mixture or using pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent.[1][3] Monitor the deprotection reaction by TLC or LC-MS to confirm the complete removal of the THP group before proceeding with the click reaction.

  • Copper Catalyst Issues: The Cu(I) catalyst is essential for the reaction but is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[4]

    • Solution:

      • Use a Reducing Agent: Add a reducing agent like sodium ascorbate to the reaction mixture to reduce any Cu(II) back to the active Cu(I) state.

      • Degas Solvents: Remove dissolved oxygen from your solvents by bubbling with an inert gas (argon or nitrogen) before use.

      • Use a Ligand: Employ a stabilizing ligand such as THPTA (water-soluble) or TBTA (for organic solvents) to protect the Cu(I) catalyst from oxidation and improve its catalytic activity.

  • Steric Hindrance from the PEG Chain: While PEG linkers improve solubility, longer chains can cause steric hindrance around the alkyne, slowing down the reaction rate.

    • Solution: While you cannot change the PEG9 chain length of your current reagent, for future experiments, you might consider empirically testing different PEG linker lengths for your specific molecules. For the current reaction, optimizing other parameters like reaction time and temperature may help overcome some steric effects.

  • Side Reactions: The Glaser-Hay coupling, an oxidative homocoupling of alkynes, is a common side reaction that consumes your starting material.

    • Solution: Minimize this side reaction by rigorously degassing your solvents, using a reducing agent, and potentially running the reaction at a lower temperature.

Q2: How do I properly deprotect the THP group from this compound?

The THP group is an acetal that is cleaved under acidic conditions. The choice of acid and solvent is crucial to ensure efficient deprotection without degrading your molecule.

Deprotection ReagentSolvent SystemTypical ConditionsReference
Acetic Acid (AcOH)Tetrahydrofuran (THF) / Water (H₂O)4:2:1 (AcOH:THF:H₂O) at 45°C
Pyridinium p-toluenesulfonate (PPTS)Ethanol (EtOH)Catalytic amount, room temperature
Trifluoroacetic Acid (TFA)Dichloromethane (CH₂Cl₂)>10% TFA with scavengers (e.g., water, TIS)
Lithium Chloride (LiCl) / Water (H₂O)Dimethyl sulfoxide (DMSO)90°C

Q3: What are the optimal concentrations for my click reaction components?

While optimal concentrations can be system-dependent, a good starting point for bioconjugation reactions is:

ComponentTypical Concentration RangeNotes
Azide-containing molecule1 - 10 mM
Alkyne-containing molecule1 - 10 mMA slight excess of one reactant can drive the reaction to completion.
Copper(II) Sulfate50 µM - 1 mMTo be reduced to Cu(I) in situ.
Sodium Ascorbate1 - 5 mMUse a 5-10 fold excess relative to the copper catalyst.
Ligand (e.g., THPTA)1 - 5 mMTypically used in slight excess to the copper catalyst.

Note: For dilute protein solutions (e.g., 0.1 mg/mL), higher reagent concentrations relative to the protein may be necessary to achieve efficient labeling.

Q4: My reaction mixture is forming a precipitate. What should I do?

Precipitation can be due to several factors:

  • Catalyst Decomposition: The copper catalyst may be falling out of solution if not properly stabilized by a ligand.

  • Product Insolubility: The resulting triazole product may not be soluble in the chosen solvent.

  • Aggregation: PEGylated molecules, especially at high concentrations, can sometimes aggregate.

Troubleshooting Steps:

  • Ensure you are using a suitable ligand for your solvent system.

  • Try a different solvent or a co-solvent system to improve solubility.

  • Consider running the reaction at a more dilute concentration.

Experimental Protocols

Protocol 1: THP Deprotection of this compound

This protocol describes a general method for the acidic removal of the THP protecting group.

  • Dissolve the this compound in a mixture of acetic acid, THF, and water (e.g., 4:2:1 v/v/v).

  • Stir the reaction mixture at 45°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once complete, remove the solvents under reduced pressure.

  • The resulting deprotected Propargyl-PEG9-OH can be used directly in the click reaction or purified further if necessary.

Protocol 2: General Protocol for CuAAC Reaction

This protocol provides a starting point for a copper-catalyzed click reaction in an aqueous buffer, suitable for bioconjugation.

  • Prepare stock solutions of your azide- and alkyne-containing molecules, copper(II) sulfate, sodium ascorbate, and a water-soluble ligand (e.g., THPTA) in a suitable buffer (e.g., phosphate or HEPES buffer, pH 7-7.5).

  • In a reaction vessel, combine the azide- and alkyne-containing molecules to their final desired concentrations.

  • Add the ligand to the reaction mixture, followed by the copper(II) sulfate.

  • Initiate the reaction by adding the sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction time may need to be optimized.

  • Monitor the reaction progress by an appropriate analytical method (e.g., SDS-PAGE for proteins, LC-MS, or HPLC).

  • Once the reaction is complete, the product can be purified by standard methods such as dialysis, size exclusion chromatography, or affinity chromatography to remove excess reagents and catalyst.

Visual Guides

THP_Deprotection_Workflow THP Deprotection and Click Reaction Workflow cluster_deprotection Step 1: THP Deprotection cluster_click Step 2: CuAAC Reaction Start This compound Acid Add Acidic Solution (e.g., AcOH/THF/H₂O) Start->Acid Deprotection Incubate (e.g., 45°C) Acid->Deprotection Monitoring1 Monitor by TLC/LC-MS Deprotection->Monitoring1 Deprotected_Product Deprotected Propargyl-PEG9-OH Monitoring1->Deprotected_Product Reactants Add Deprotected Alkyne and Azide Molecule Deprotected_Product->Reactants Proceed to Click Reagents Add Ligand (THPTA), CuSO₄, and NaAscorbate Reactants->Reagents Click_Reaction Incubate (Room Temp) Reagents->Click_Reaction Monitoring2 Monitor by SDS-PAGE/LC-MS Click_Reaction->Monitoring2 Purification Purification Monitoring2->Purification Final_Product Purified Triazole Product Purification->Final_Product

Caption: Workflow for THP deprotection and subsequent CuAAC reaction.

CuAAC_Mechanism Simplified CuAAC Catalytic Cycle CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII Copper_Acetylide Copper(I) Acetylide CuI->Copper_Acetylide Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Copper_Acetylide Metallacycle Copper Metallacycle Intermediate Copper_Acetylide->Metallacycle Azide Azide (R'-N₃) Azide->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Product 1,4-Disubstituted Triazole Triazolide->Product Protonation Protonation Protonation->Triazolide Product->CuI Catalyst Regeneration

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Technical Support Center: Optimizing Propargyl-PEG9-THP Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Propargyl-PEG9-THP conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help you optimize your reaction yields and obtain high-quality conjugates.

Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the deprotection of the THP group and the subsequent conjugation reaction.

Q1: My THP deprotection is incomplete. What are the possible causes and solutions?

A1: Incomplete removal of the tetrahydropyranyl (THP) protecting group is a common issue that prevents successful downstream conjugation. The THP group is an acetal and requires acidic conditions for removal.[1]

  • Insufficient Acid Catalyst: The concentration or strength of the acid may be too low. While mild acids are often used to prevent degradation of other functional groups, the reaction may require a stronger acidic environment or a longer reaction time.

  • Inappropriate Solvent: The choice of solvent can influence the efficiency of the deprotection. Protic solvents like ethanol or methanol in the presence of an acid catalyst can facilitate the solvolysis of the THP ether.[1]

  • Reaction Time and Temperature: The deprotection reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low.

Troubleshooting Steps:

  • Increase Acid Concentration: If using a mild acid like pyridinium p-toluenesulfonate (PPTS), consider switching to a stronger acid such as trifluoroacetic acid (TFA) at a low concentration (e.g., <1% in a suitable solvent).[2]

  • Optimize Solvent System: A common and effective system for THP deprotection is a mixture of acetic acid, tetrahydrofuran (THF), and water.[2]

  • Extend Reaction Time/Increase Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time. If the reaction is sluggish at room temperature, a gentle increase in temperature (e.g., to 45°C) may be beneficial.[2]

  • Ensure Reagent Quality: Verify the purity and activity of your acid catalyst.

Q2: I am observing low yield in my "click chemistry" (CuAAC) conjugation reaction after deprotecting the THP group. What could be the problem?

A2: A low yield in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can be attributed to several factors, often related to the purity of the deprotected Propargyl-PEG9-OH or the reaction conditions of the click reaction itself.

  • Residual Acid from Deprotection: Any remaining acid from the THP deprotection step can interfere with the copper catalyst in the click reaction. It is crucial to thoroughly remove all traces of acid before proceeding.

  • Incomplete Deprotection: As mentioned in Q1, if the THP group is not completely removed, the propargyl group is not available for conjugation, leading to a lower yield.

  • Copper Catalyst Issues: The copper(I) catalyst is prone to oxidation to copper(II), which is inactive in the CuAAC reaction. The use of a reducing agent like sodium ascorbate is essential to maintain the copper in its active Cu(I) state.

  • Ligand Absence or Degradation: A ligand, such as THPTA, is often used to stabilize the Cu(I) catalyst and improve reaction efficiency. Ensure the ligand is present and has not degraded.

  • Oxygen Contamination: Oxygen can promote the oxidative homocoupling of the alkyne (Glaser coupling), leading to the formation of dimers and reducing the amount of alkyne available for the click reaction.

Troubleshooting Steps:

  • Neutralize and Purify after Deprotection: After deprotection, quench the acid with a mild base (e.g., saturated sodium bicarbonate solution) and purify the Propargyl-PEG9-OH using an appropriate method like liquid-liquid extraction or column chromatography to remove all acidic residue.

  • Confirm Complete Deprotection: Before starting the conjugation, confirm the complete removal of the THP group by NMR or mass spectrometry.

  • Use Fresh Reducing Agent: Prepare a fresh solution of sodium ascorbate immediately before setting up the click reaction.

  • Degas Solvents: To minimize oxygen, degas all solvents and solutions used in the click reaction by bubbling with an inert gas like argon or nitrogen.

  • Optimize Reactant Ratios: Ensure the stoichiometry of your azide-containing molecule, the propargyl-PEG linker, copper catalyst, ligand, and reducing agent are optimized.

Q3: I am having difficulty purifying my final PEGylated conjugate. What methods are recommended?

A3: The purification of PEGylated molecules can be challenging due to their hydrophilicity and potential for heterogeneity.

  • Excess Reagents: Unreacted Propargyl-PEG9-OH and other small molecule reagents from the click reaction (e.g., copper salts, ligands) need to be removed.

  • Product Heterogeneity: If your target molecule has multiple conjugation sites, you may have a mixture of mono-, di-, and multi-PEGylated products.

Recommended Purification Methods:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying PEGylated products, separating them based on hydrophobicity.

  • Size Exclusion Chromatography (SEC): SEC is useful for separating the larger PEGylated conjugate from smaller unreacted reagents.

  • Liquid-Liquid Extraction: This can be an effective initial purification step to remove water-soluble byproducts like copper salts.

  • Polystyrene-based Resins: Chromatography using polystyrene-divinylbenzene beads has been shown to be effective for the preparative purification of PEG derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data for the reactions involved in the deprotection and conjugation of this compound.

Table 1: THP Deprotection Conditions

Acid CatalystSolvent SystemTemperature (°C)Typical Reaction TimeReference
Acetic Acid/THF/H₂O4:2:1 mixture454-8 hours
Pyridinium p-toluenesulfonate (PPTS)EthanolRoom Temperature2-6 hours
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature30 min - 2 hours

Table 2: Typical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Conditions

ComponentTypical Concentration/Molar RatioPurposeReference
Propargyl-PEG9-OH1 equivalentAlkyne source
Azide-containing molecule1-1.2 equivalentsAzide source
Copper(II) Sulfate (CuSO₄)0.1-0.5 equivalentsCatalyst precursor
Sodium Ascorbate3-10 fold molar excess over CuSO₄Reducing agent
Ligand (e.g., THPTA)1-5 fold molar excess over CuSO₄Stabilizes Cu(I)
SolventAqueous buffer/organic co-solventReaction medium

Experimental Protocols

Protocol 1: THP Deprotection of this compound

  • Dissolution: Dissolve this compound in a suitable solvent mixture, such as a 2:1 mixture of methanol and dichloromethane.

  • Acidification: Add a catalytic amount of a suitable acid, such as pyridinium p-toluenesulfonate (PPTS) (e.g., 0.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Quenching and Work-up: Neutralize the reaction mixture with a mild base (e.g., a few drops of triethylamine or saturated sodium bicarbonate solution).

  • Extraction: If necessary, perform a liquid-liquid extraction. For example, dilute with ethyl acetate and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Propargyl-PEG9-OH.

  • Purification: Purify the crude product by flash column chromatography on silica gel if required.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reactant Preparation: Dissolve the purified Propargyl-PEG9-OH (1 equivalent) and the azide-functionalized molecule (1-1.2 equivalents) in a suitable solvent system (e.g., a mixture of water and t-butanol). Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate (e.g., 0.1 equivalents in water) and a ligand like THPTA (e.g., 0.5 equivalents in water).

  • Reducing Agent Preparation: In another vial, prepare a fresh solution of sodium ascorbate (e.g., 1 equivalent in water).

  • Reaction Initiation: To the degassed solution of the alkyne and azide, add the premixed copper/ligand solution, followed by the sodium ascorbate solution.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Purification: Upon completion, purify the reaction mixture using an appropriate method such as RP-HPLC or size exclusion chromatography to isolate the desired conjugate.

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and troubleshooting logic for this compound conjugation.

experimental_workflow Experimental Workflow for this compound Conjugation cluster_deprotection Step 1: THP Deprotection cluster_conjugation Step 2: CuAAC Conjugation start Start with This compound dissolve Dissolve in MeOH/DCM start->dissolve add_acid Add Acid Catalyst (e.g., PPTS) dissolve->add_acid react_deprotect Stir at Room Temp add_acid->react_deprotect monitor_deprotect Monitor by TLC/LC-MS react_deprotect->monitor_deprotect quench Neutralize and Work-up monitor_deprotect->quench purify_deprotect Purify to get Propargyl-PEG9-OH quench->purify_deprotect dissolve_reactants Dissolve Propargyl-PEG9-OH and Azide Molecule purify_deprotect->dissolve_reactants Proceed to Conjugation degas Degas Solution dissolve_reactants->degas add_catalyst Add Cu(II)/Ligand and Na-Ascorbate degas->add_catalyst react_conjugate Stir at Room Temp under Inert Atmosphere add_catalyst->react_conjugate monitor_conjugate Monitor by TLC/LC-MS react_conjugate->monitor_conjugate purify_final Purify Final Conjugate monitor_conjugate->purify_final

Caption: A two-step workflow for the deprotection and conjugation of this compound.

troubleshooting_yield Troubleshooting Guide for Low Conjugation Yield start Low Conjugation Yield check_deprotection Was THP deprotection complete? start->check_deprotection incomplete_deprotection Incomplete Deprotection: - Increase acid strength/conc. - Prolong reaction time - Optimize solvent check_deprotection->incomplete_deprotection No check_purification Was deprotected linker purified correctly? check_deprotection->check_purification Yes acid_residue Acid Residue Issue: - Neutralize thoroughly - Purify via extraction or chromatography check_purification->acid_residue No check_click_conditions Are CuAAC conditions optimal? check_purification->check_click_conditions Yes bad_click Suboptimal Click Reaction: - Use fresh Na-Ascorbate - Degas all solvents - Check Cu/Ligand ratio - Ensure inert atmosphere check_click_conditions->bad_click No success Yield Optimized check_click_conditions->success Yes

Caption: A decision tree for troubleshooting low yield in this compound conjugations.

References

common side reactions with Propargyl-PEG9-THP

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Propargyl-PEG9-THP. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a heterobifunctional linker commonly used in bioconjugation and the development of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its three components serve distinct purposes:

  • Propargyl Group: A terminal alkyne that allows for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to attach the linker to an azide-containing molecule.[1][3][4]

  • PEG9 Spacer: A nine-unit polyethylene glycol chain that increases hydrophilicity, improves solubility, and provides a flexible bridge between the conjugated molecules.

  • THP Group: A tetrahydropyranyl protecting group on the terminal hydroxyl of the PEG chain. This group prevents unwanted reactions and must be removed to reveal the reactive hydroxyl group for subsequent conjugation.

Q2: What are the recommended storage conditions for this compound?

To ensure the chemical integrity of this compound, it is recommended to store it at -20°C, desiccated, and protected from light. Improper storage can lead to degradation of the different functional components of the molecule.

Q3: The THP group is removed under acidic conditions. Will the propargyl group be affected?

The terminal alkyne of the propargyl group is generally stable under the mild acidic conditions typically used for THP deprotection. However, strong acidic conditions should be avoided as they can potentially lead to side reactions.

Q4: What are the main causes of low yield in a click chemistry reaction (CuAAC) using this linker?

Low or no yield in a CuAAC reaction is often due to experimental conditions rather than a side reaction of the propargyl group itself. Common culprits include:

  • Oxidation of the Copper Catalyst: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) form by dissolved oxygen. It is crucial to degas all solvents and use a reducing agent like sodium ascorbate to maintain the Cu(I) state.

  • Incorrect Stoichiometry: Suboptimal ratios of the catalyst, ligand, or reducing agent can significantly impact the reaction efficiency.

  • Impure Reagents: Impurities in either the alkyne (Propargyl-PEG9-OH after deprotection) or the azide-containing molecule can inhibit the catalyst.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue Encountered Potential Cause(s) Recommended Solution(s)
Premature loss of the THP protecting group The reaction or storage environment is acidic. The THP group is labile to acid.Ensure all solvents and reagents are neutral or basic. Avoid exposure to acidic vapors in the laboratory.
Low or no yield in subsequent reaction after THP deprotection Incomplete deprotection of the THP group.Monitor the deprotection reaction by TLC or LC-MS to ensure complete removal. Adjust reaction time or acid concentration if necessary.
Formation of high molecular weight species (polymerization) The propargyl group can polymerize under conditions of excessive heat or in the presence of a base.Avoid high temperatures and strongly basic conditions when working with the deprotected linker.
Oxidative degradation of the linker The PEG chain's ether backbone can be susceptible to oxidative degradation. The propargyl group can also undergo oxidation.Store the linker under an inert atmosphere (e.g., argon or nitrogen) and avoid exposure to oxidizing agents.
Difficulty in purifying the final conjugate Aggregation of the conjugate, often due to the hydrophobicity of the attached payload.The PEG linker is designed to mitigate this, but optimization of buffer conditions (pH, ionic strength) may be necessary.
Rearrangement of the propargyl group The propargyl group can potentially tautomerize to an allenyl group, which may have different reactivity.This is less common but can be influenced by the catalytic system or reaction conditions. Ensure optimized and well-established protocols are followed.

Experimental Protocols

Protocol 1: Deprotection of the THP Group

This protocol describes a general method for the acidic removal of the THP protecting group to yield the free hydroxyl group.

Materials:

  • This compound

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Methodology:

  • Dissolve this compound in a 3:1:1 mixture of THF:acetic acid:water.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting Propargyl-PEG9-OH by silica gel column chromatography.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating the deprotected Propargyl-PEG9-OH to an azide-containing molecule.

Materials:

  • Propargyl-PEG9-OH (from Protocol 1)

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Degassed buffer (e.g., PBS or Tris buffer)

  • DMSO (if needed to dissolve starting materials)

Methodology:

  • In a reaction vessel, dissolve the Propargyl-PEG9-OH and the azide-containing molecule (typically 1.1-1.5 equivalents) in the degassed buffer. Small amounts of DMSO can be used for initial dissolution if necessary.

  • In a separate tube, prepare a fresh aqueous solution of sodium ascorbate (e.g., 5-10 equivalents).

  • In another tube, prepare an aqueous solution of CuSO₄ (e.g., 1-5 mol%) and the copper-chelating ligand (e.g., 5 mol%).

  • Add the CuSO₄/ligand solution to the reaction vessel containing the alkyne and azide, and mix gently.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The vessel should be protected from oxygen.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, the product can be purified by an appropriate method, such as Size Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Visualizations

cluster_workflow Intended Experimental Workflow A This compound B THP Deprotection (Mild Acid) A->B C Propargyl-PEG9-OH B->C D CuAAC (Click Chemistry) + Azide-Molecule C->D E Final Conjugate D->E

Caption: Intended workflow for using this compound.

cluster_deprotection THP Deprotection Mechanism thp_linker Propargyl-PEG-O-THP protonated Propargyl-PEG-O+(H)-THP thp_linker->protonated + H+ h_plus H+ cleavage Cleavage protonated->cleavage deprotected Propargyl-PEG-OH cleavage->deprotected carbocation THP Carbocation (Stabilized) cleavage->carbocation

Caption: Acid-catalyzed deprotection of the THP group.

cluster_side_reactions Potential Side Reactions and Degradation Pathways start This compound premature_deprotection Premature THP Deprotection start->premature_deprotection Trace Acid polymerization Propargyl Polymerization start->polymerization Heat / Base (post-deprotection) peg_oxidation PEG Chain Oxidation start->peg_oxidation Oxidizing Agents acid Trace Acid heat_base Heat / Base oxidants Oxidizing Agents

References

stability of Propargyl-PEG9-THP in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Propargyl-PEG9-THP in various solvents, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C, desiccated, and protected from light.[1][2] Before use, it is advisable to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. For solutions in organic solvents, storing under an inert gas atmosphere (e.g., argon or nitrogen) at -20°C is recommended.

Q2: What is the general stability of the Tetrahydropyranyl (THP) protecting group?

The THP ether is a protecting group for alcohols. It is generally stable under neutral and basic conditions.[3] However, it is sensitive to acidic conditions and will be cleaved by acidic hydrolysis.[3] Therefore, exposure to acidic solvents or reagents should be avoided if the integrity of the THP group is required.

Q3: How does the Polyethylene Glycol (PEG) chain affect the stability and solubility of the molecule?

The PEG9 chain enhances the hydrophilicity and solubility of the molecule in aqueous and many organic solvents.[4] PEGylation can also contribute to the overall stability of the molecule by providing a protective hydrophilic shell.

Q4: Is the propargyl group stable under typical experimental conditions?

The terminal alkyne (propargyl group) is a robust functional group that is stable under a wide range of reaction conditions. It is primarily used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form a stable triazole linkage.

Q5: In which common laboratory solvents is this compound expected to be soluble?

Based on its structure, this compound is expected to be soluble in a variety of common organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), as well as in water.

Troubleshooting Guide

Issue 1: Low or no yield in a "click" reaction.
Possible Cause Troubleshooting Step
Degradation of this compound Verify the storage conditions and age of the reagent. If degradation is suspected, test the stability in the reaction solvent (see Experimental Protocol below).
Cleavage of the THP group If the reaction is performed under acidic conditions, the THP group may be cleaved. Analyze the reaction mixture for the deprotected product. Buffer the reaction to maintain a neutral or slightly basic pH.
Incompatible solvent Ensure the chosen solvent is appropriate for the "click" reaction and does not interfere with the catalyst or reagents.
Catalyst issues Ensure the copper catalyst is active and used in the correct amount.
Issue 2: Appearance of unexpected byproducts in analysis (e.g., NMR, LC-MS).
Possible Cause Troubleshooting Step
Solvent-induced degradation The solvent may not be inert. For example, acidic impurities in the solvent could cause cleavage of the THP group. Use freshly distilled or high-purity anhydrous solvents.
Presence of moisture Moisture can affect the stability of the compound and the efficiency of subsequent reactions. Ensure all solvents and reagents are anhydrous if the reaction is moisture-sensitive.
Oxidation While the core structure is relatively stable, prolonged exposure to air and light could lead to oxidation of the PEG chain. Store solutions under an inert atmosphere and protect from light.

Stability Data

The following table summarizes the expected qualitative stability of this compound in different types of solvents based on the known chemistry of its functional groups.

Solvent TypeExamplesExpected StabilityRationale
Aprotic (Non-polar) Hexanes, TolueneHighLow reactivity with the functional groups.
Aprotic (Polar) DMF, DMSO, THF, DCMHighGenerally good solvents for PEGylated compounds and unlikely to cause degradation under neutral conditions.
Protic (Neutral) Water, Ethanol, MethanolModerate to HighStable in neutral aqueous solutions. The PEG chain enhances solubility.
Protic (Acidic) Acetic Acid, Aqueous HClLowThe THP group is readily cleaved under acidic conditions.
Protic (Basic) Aqueous NaOH, AminesHighThe THP group is stable under basic conditions.

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Specific Solvent

This protocol provides a general method for researchers to determine the stability of this compound in a solvent of interest over a specific time course.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in the solvent to be tested to create a stock solution of known concentration (e.g., 10 mg/mL).

  • Time-Point Sampling:

    • Aliquot the stock solution into several vials, one for each time point.

    • Store the vials under the desired experimental conditions (e.g., room temperature, 37°C).

    • At each designated time point (e.g., 0h, 2h, 6h, 24h, 48h), take one vial for analysis. The 0h sample will serve as the baseline.

  • Sample Analysis:

    • Analyze the sample from each time point using a suitable analytical method such as:

      • LC-MS: To monitor for the appearance of degradation products and the disappearance of the parent compound.

      • ¹H NMR: To check for changes in the chemical structure, particularly the signals corresponding to the propargyl and THP protons.

  • Data Interpretation:

    • Compare the analytical data from each time point to the baseline (0h) sample.

    • Calculate the percentage of remaining this compound at each time point to determine its stability under the tested conditions.

Visualizations

TroubleshootingWorkflow cluster_issue Problem Identification cluster_investigation Investigation Steps cluster_causes Potential Root Causes cluster_solutions Corrective Actions start Low Reaction Yield or Unexpected Byproducts check_reagent Check Reagent Integrity (Age, Storage) start->check_reagent check_conditions Review Reaction Conditions (pH, Temp, Solvent) start->check_conditions reagent_degradation Reagent Instability/ Degradation check_reagent->reagent_degradation analyze_mixture Analyze Reaction Mixture (LC-MS, NMR) check_conditions->analyze_mixture thp_cleavage THP Group Cleavage (Acidic Conditions) analyze_mixture->thp_cleavage solvent_issue Incompatible or Impure Solvent analyze_mixture->solvent_issue use_new_reagent Use Fresh Reagent reagent_degradation->use_new_reagent modify_conditions Modify/Buffer pH; Use Anhydrous Solvent thp_cleavage->modify_conditions solvent_issue->modify_conditions test_stability Perform Solvent Stability Test solvent_issue->test_stability

Caption: Troubleshooting workflow for investigating issues with this compound.

StabilityTestingWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution in Test Solvent aliquot Aliquot for Time Points (0h, 2h, 6h, 24h) prep_stock->aliquot incubate Incubate at Desired Temperature aliquot->incubate analyze_t0 Analyze 0h Sample (Baseline) analyze_tx Analyze Subsequent Time Points incubate->analyze_tx compare Compare Time Points to Baseline analyze_t0->compare analyze_tx->compare determine Determine % Degradation Over Time compare->determine

Caption: Experimental workflow for testing the stability of this compound.

References

minimizing copper catalyst interference in Propargyl-PEG9-THP reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Propargyl-PEG9-THP reactions. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to copper catalyst interference in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my CuAAC reaction with this compound slow or yielding poorly?

A1: Several factors can contribute to poor reaction efficiency:

  • Oxidation of Copper(I) Catalyst: The active catalyst in CuAAC is Copper(I) (Cu⁺). It is highly susceptible to oxidation to the inactive Copper(II) (Cu²⁺) state by dissolved oxygen in the reaction solvent.[1][2][3]

  • Insufficient Reducing Agent: A reducing agent, typically sodium ascorbate, is used to reduce Cu²⁺ to Cu⁺ in situ. If the concentration is too low or the agent has degraded, the active Cu⁺ concentration will be insufficient.[3][4]

  • Catalyst Sequestration: If your azide-containing molecule or other components in the mixture have strong chelating properties, they may bind the copper catalyst, rendering it inactive.

  • Inappropriate Ligand or Lack Thereof: The absence of a stabilizing ligand can lead to rapid catalyst oxidation and aggregation.

Q2: How can I accelerate my reaction and improve its reliability?

A2: The use of a copper-chelating ligand is the most effective strategy. Ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (bis[(tert-butyltriazoyl)methyl]-[(2-carboxymethyltriazoyl)methyl]amine) stabilize the Cu⁺ oxidation state, prevent its oxidation, and increase its effective concentration, leading to significantly faster and more reliable reactions. These ligands also improve the biocompatibility of the reaction by reducing copper-mediated cytotoxicity.

Q3: Is the Tetrahydropyranyl (THP) protecting group on my molecule stable under click chemistry conditions?

A3: Yes, the THP group is stable under the standard neutral or slightly basic conditions used for CuAAC reactions. THP ethers are known to be stable in the presence of bases, organometallics, and hydrides. However, the THP group is highly sensitive to acid. Care must be taken to avoid acidic conditions during workup or purification to prevent premature deprotection. Deprotection is typically achieved with mild acid hydrolysis.

Q4: I observe a red or purple precipitate in my reaction. What is it and how can I avoid it?

A4: The precipitate is likely a copper(I) acetylide complex, which can form between the copper catalyst and terminal alkynes, especially under certain conditions or with specific alkynes like propiolic acid. This deactivates both the catalyst and the alkyne. Using a stabilizing ligand and ensuring proper stoichiometry can help keep the copper catalyst in a soluble, active state. Additionally, the order of reagent addition is crucial; it is often recommended to pre-mix the copper sulfate with the ligand before adding it to the alkyne/azide solution, followed by the addition of the reducing agent to initiate the reaction.

Q5: What is the best method to remove the copper catalyst after the reaction is complete?

A5: The choice of method depends on your product's properties (e.g., solubility, stability) and the required purity level. Common methods include:

  • Aqueous Wash with Chelating Agents: Washing the reaction mixture with an aqueous solution of a chelating agent like EDTA is a common and effective method for many organic-soluble products. The EDTA forms a water-soluble complex with copper, which is then removed in the aqueous phase.

  • Solid-Supported Scavenger Resins: Resins like SiliaMetS Thiourea or QuadraSil AP can selectively bind copper. The resin is stirred with the reaction mixture and then removed by simple filtration. This method is very effective for achieving low parts-per-million (ppm) levels of residual copper and is suitable for a wide range of products, including water-soluble ones.

  • Precipitation: The copper can be precipitated as an insoluble salt (e.g., copper(II) hydroxide or carbonate) by adding a base. The precipitate is then removed by filtration. This method is useful when the product is soluble and the copper salts can be selectively precipitated.

Troubleshooting Guide

This guide addresses common problems encountered during CuAAC reactions involving this compound.

ProblemPotential CauseRecommended Solution
Low or No Product Formation Inactive catalyst due to Cu(I) oxidation.1. Ensure fresh sodium ascorbate solution is used. 2. Add a Cu(I)-stabilizing ligand (e.g., THPTA, BTTAA) to the reaction. 3. Degas solvents to remove dissolved oxygen.
Reaction Stalls or is Sluggish Insufficient active catalyst or suboptimal concentrations.1. Increase the concentration of the copper-ligand complex. 2. Ensure at least a 5:1 ligand-to-copper ratio when using ligands like THPTA to prevent inhibition. 3. Verify the concentration and purity of reactant stock solutions.
Product Degradation Copper-mediated generation of reactive oxygen species (ROS). Premature deprotection of the THP group.1. Use a biocompatible ligand like BTTAA to minimize ROS formation. 2. Avoid acidic conditions (pH < 4) during workup and purification to maintain the THP protecting group.
Persistent Blue/Green Color in Organic Layer After Workup Incomplete removal of copper salts.1. Perform additional washes with a chelating agent solution (e.g., 0.5 M EDTA). 2. Use a scavenger resin for more complete copper removal.
Difficulty Purifying Water-Soluble Product Aqueous washes with chelators are not feasible.1. Use a solid-supported metal scavenger resin, which can be filtered off. 2. For macromolecules, consider dialysis against a buffer containing EDTA.

Data Presentation

Table 1: Comparison of Common CuAAC Accelerating Ligands

PropertyBTTAATHPTATBTA
Reaction Kinetics Very HighModerateVery High
Biocompatibility Very HighModerateLow
Cytotoxicity Very LowModerateHigh
Water Solubility ModerateHighLow
Organic Solubility ModerateLowVery High
Recommended Use In Vivo, In Vitro, Aqueous SynthesisAqueous Synthesis, In VitroOrganic Synthesis
Data compiled from supplier technical information.

Table 2: Comparison of Copper Removal Methods

MethodTypical EfficiencyAdvantagesDisadvantages
Aqueous Wash (EDTA) < 100 ppmSimple, inexpensive, good for organic-soluble products.Can form emulsions; not suitable for water-soluble products; efficiency can be product-dependent.
Scavenger Resin (Thiourea-based) Low ppm levelsHigh efficiency, works for a wide range of products (including water-soluble), simple filtration.Higher cost than simple extraction.
Precipitation VariableCan be effective for large-scale reactions.May co-precipitate the product, leading to yield loss; requires careful pH control.

Experimental Protocols

Protocol 1: General CuAAC Reaction using this compound and THPTA Ligand

This protocol provides a starting point for the conjugation of this compound to an azide-containing molecule in an aqueous buffer.

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO or water.

    • Azide-containing molecule: 10 mM in DMSO or water.

    • THPTA: 50 mM in water.

    • Copper(II) Sulfate (CuSO₄): 10 mM in water.

    • Sodium Ascorbate (NaAsc): 100 mM in water (prepare fresh).

  • Prepare Catalyst Premix:

    • In a microcentrifuge tube, combine 50 µL of 50 mM THPTA solution and 10 µL of 10 mM CuSO₄ solution.

    • Mix well and let stand for 2-3 minutes. This creates a 5:1 ligand-to-copper complex.

  • Set up the Reaction:

    • In a new microcentrifuge tube, add the following in order:

      • Reaction Buffer (e.g., phosphate buffer, pH 7.4) to a final volume of 1 mL.

      • 10 µL of 10 mM this compound (Final conc: 0.1 mM).

      • 15 µL of 10 mM azide-molecule (Final conc: 0.15 mM, 1.5 eq).

      • 6 µL of the Catalyst Premix (Final conc: 100 µM CuSO₄, 500 µM THPTA).

  • Initiate the Reaction:

    • Add 50 µL of freshly prepared 100 mM sodium ascorbate solution (Final conc: 5 mM).

    • Mix gently by inverting the tube.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. Monitor progress by a suitable analytical method (e.g., LC-MS or HPLC).

Protocol 2: Post-Reaction Copper Removal by EDTA Wash

This protocol is suitable for products soluble in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Dilution: Dilute the reaction mixture with your chosen organic solvent.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 0.5 M EDTA solution (pH 8).

  • Shake and Separate: Shake the funnel vigorously for 1-2 minutes. The aqueous layer may turn blue or green as it complexes the copper. Allow the layers to separate and drain the aqueous (lower) layer.

  • Repeat: Repeat the EDTA wash 2-3 more times, or until the aqueous layer is colorless.

  • Final Washes: Wash the organic layer once with deionized water and once with brine (saturated NaCl solution) to remove residual EDTA and aid in drying.

  • Drying and Concentration: Drain the organic layer into a flask and dry over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the copper-free product.

Protocol 3: Post-Reaction Copper Removal by Scavenger Resin

This protocol is effective for a wide range of products, including those that are water-soluble.

  • Resin Addition: After the reaction is complete, add a thiourea-based scavenger resin (e.g., SiliaMetS Thiourea) directly to the reaction mixture. A typical loading is 3-5 equivalents of resin relative to the amount of copper catalyst used.

  • Stirring: Stir the mixture at room temperature for 1-4 hours to allow the resin to bind the copper.

  • Filtration: Filter the mixture through a Büchner funnel or a syringe filter to remove the resin.

  • Recovery: Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentration: The combined filtrate contains the purified product, which can be isolated by removing the solvent.

Visualizations

G cluster_start Start cluster_checks Troubleshooting Checks cluster_solutions Solutions start Low Yield or No Reaction check_catalyst Is the Catalyst System Active? start->check_catalyst check_reagents Are Reactants Intact? check_catalyst->check_reagents Yes sol_ligand 1. Add Cu(I)-Stabilizing Ligand (e.g., THPTA, BTTAA) check_catalyst->sol_ligand No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes sol_verify 1. Verify Purity/Concentration of Azide and Alkyne check_reagents->sol_verify No sol_temp 1. Adjust Temperature/ Reaction Time check_conditions->sol_temp No sol_ascorbate 2. Use Freshly Prepared Sodium Ascorbate sol_ligand->sol_ascorbate sol_degas 3. Degas Solvents sol_ascorbate->sol_degas sol_thp 2. Check for Premature THP Deprotection (Acidic pH) sol_verify->sol_thp sol_conc 2. Optimize Reactant Concentrations sol_temp->sol_conc

Caption: Troubleshooting workflow for low-yield this compound reactions.

G main Copper Catalyst Interference cause1 Cu(I) Oxidation to Cu(II) (Inactive) main->cause1 cause2 Catalyst Aggregation/ Precipitation main->cause2 cause3 Copper-Mediated Side Reactions / ROS main->cause3 cause4 Residual Copper Contamination main->cause4 sol1 Add Reducing Agent (e.g., Sodium Ascorbate) cause1->sol1 Mitigated by sol2 Use Stabilizing Ligands (THPTA, BTTAA, etc.) cause1->sol2 Prevented by cause2->sol2 Prevented by cause3->sol2 Reduced by sol3 Post-Reaction Purification (EDTA, Resins, etc.) cause4->sol3 Resolved by G start Need to Remove Copper Catalyst q1 Is the product soluble in an organic solvent immiscible with water? start->q1 q2 Is very high purity (<10 ppm copper) required? q1->q2 No method1 Use Aqueous EDTA Wash q1->method1 Yes q3 Is the product stable to mild changes in pH? q2->q3 No method2 Use Scavenger Resin q2->method2 Yes q3->method2 No / Unsure method3 Use Precipitation Method q3->method3 Yes method1->q2 If purity is insufficient...

References

Technical Support Center: Scaling Up Propargyl-PEG9-THP Reactions for Library Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for scaling up Propargyl-PEG9-THP reactions for library synthesis.

Section 1: Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound reactions in a question-and-answer format.

Issue 1: Incomplete Propargylation Reaction

  • Question: My large-scale propargylation of THP-PEG9-OH is showing low conversion, with significant amounts of starting material remaining. What are the likely causes and solutions?

  • Answer: Incomplete propargylation at scale can stem from several factors. Insufficient mixing due to increased viscosity of the PEG solution is a common culprit.[1][2] Additionally, improper stoichiometry of reagents and inadequate temperature control can hinder the reaction.

    Troubleshooting Steps:

    • Improve Mixing: Employ overhead mechanical stirring for batch reactors to ensure homogeneity in viscous solutions. For library synthesis in well-plates, orbital shaking at a sufficient speed is crucial.

    • Optimize Reagent Stoichiometry: While a slight excess of propargyl bromide is often used in small-scale reactions, at larger scales, this can lead to purification challenges.[3][4] A systematic optimization of the molar ratio of propargyl bromide to THP-PEG9-OH is recommended. Consider a Design of Experiments (DOE) approach to efficiently screen multiple parameters.[5]

    • Ensure Anhydrous Conditions: Water can react with the base (e.g., NaH) and propargyl bromide, reducing the reaction efficiency. Ensure all solvents and reagents are thoroughly dried before use.

    • Temperature Control: Monitor the internal reaction temperature. Exothermic reactions can occur, and localized overheating can lead to side reactions. Use a reactor with efficient heat transfer capabilities.

Issue 2: Difficult Purification of this compound Library

  • Question: I am struggling to purify my this compound library from unreacted starting materials and reaction byproducts. What purification strategies are effective at scale?

  • Answer: Purification of PEGylated compounds can be challenging due to their physical properties. For library synthesis, high-throughput purification methods are essential.

    Recommended Purification Strategies:

    • Solid-Phase Extraction (SPE): SPE is a powerful technique for the parallel purification of compound libraries. It offers advantages in terms of speed and equipment cost over traditional chromatography.

    • Automated Preparative HPLC-MS: This is a highly effective method for purifying libraries, allowing for mass-directed fraction collection to isolate the desired products with high purity.

    • Liquid-Liquid Extraction: For removal of certain impurities, a well-designed liquid-liquid extraction protocol can be effective. However, the viscosity of PEG solutions can sometimes complicate phase separation.

    Table 1: Comparison of Purification Methods for this compound Libraries

Purification MethodThroughputScalabilityResolutionKey Considerations
Solid-Phase Extraction (SPE) HighGoodModerateRequires method development for the specific compound class.
Automated Prep HPLC-MS HighExcellentHighHigher initial equipment cost.
Liquid-Liquid Extraction ModerateGoodLowCan be challenging with viscous PEG solutions.

Issue 3: Incomplete THP Deprotection

  • Question: The deprotection of the THP group from my Propargyl-PEG9 library is incomplete, even with extended reaction times. How can I improve the efficiency of this step?

  • Answer: Incomplete THP deprotection can be caused by insufficient acid catalyst, inappropriate solvent choice, or the presence of basic impurities that neutralize the acid.

    Troubleshooting Steps:

    • Optimize Acid Catalyst and Solvent: Common conditions for THP deprotection include using a mild acid like pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent (e.g., ethanol). For a library, it's important to ensure consistent dispensing of the acidic solution to each well.

    • Ensure Homogeneity: As with the propargylation step, efficient mixing is critical to ensure the acid catalyst reaches all the substrate molecules, especially in viscous PEG solutions.

    • Quench Appropriately: After deprotection, the acidic reaction mixture should be neutralized to prevent any degradation of the desired product. A mild base, such as sodium bicarbonate solution, is typically used.

    • Monitor Reaction Progress: Use a rapid analytical technique like UPLC-MS to monitor the deprotection reaction in a few representative wells to determine the optimal reaction time before quenching the entire library.

Section 2: Frequently Asked Questions (FAQs)

General Questions

  • Q1: What are the main challenges when scaling up this compound synthesis for a library?

    • A1: The primary challenges include:

      • Viscosity and Mixing: PEG solutions become highly viscous at larger scales, making efficient mixing difficult.

      • Heat Transfer: Exothermic reactions can be difficult to control in large reactors due to a lower surface-area-to-volume ratio.

      • Purification: Isolating a library of pure compounds from complex reaction mixtures requires high-throughput and scalable purification methods.

      • Reaction Kinetics: Reaction times may not scale linearly from small to large scale due to changes in mixing and heat transfer efficiency.

  • Q2: What are the key safety considerations for scaling up these reactions?

    • A2: Key safety considerations include:

      • Handling of Propargyl Bromide: Propargyl bromide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

      • Use of Sodium Hydride (if applicable): Sodium hydride is highly flammable and reacts violently with water. It should be handled under an inert atmosphere.

      • Exothermic Reactions: Be prepared for potential exotherms, especially during the propargylation step, and have an adequate cooling system in place.

Propargylation Step

  • Q3: What are common side reactions during the propargylation of THP-PEG9-OH?

    • A3: Potential side reactions include the formation of di-propargylated PEG if the starting material is not mono-functional, and elimination reactions of propargyl bromide.

THP Protection/Deprotection

  • Q4: Are there any byproducts I should be aware of during THP protection of PEG9-OH?

    • A4: The main byproduct is the formation of a di-THP ether if the starting PEG9-diol is not fully mono-protected. Careful control of the stoichiometry of dihydropyran (DHP) and the acid catalyst is important.

  • Q5: Can the acidic conditions of THP deprotection affect the propargyl group?

    • A5: The propargyl group is generally stable to the mild acidic conditions used for THP deprotection. However, prolonged exposure to strong acids should be avoided.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Large-Scale Propargylation of THP-PEG9-OH

  • Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve THP-PEG9-OH in anhydrous THF or DMF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (as a 60% dispersion in mineral oil) portion-wise under a nitrogen atmosphere.

  • Stirring: Stir the mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases.

  • Propargylation: Cool the reaction mixture back to 0 °C and add propargyl bromide dropwise via a syringe or dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: General Procedure for High-Throughput THP Deprotection of a this compound Library

  • Preparation: Dissolve the this compound library in a suitable solvent (e.g., ethanol) in a multi-well plate.

  • Catalyst Addition: To each well, add a solution of pyridinium p-toluenesulfonate (PPTS) in ethanol.

  • Incubation: Seal the plate and incubate at room temperature or with gentle heating (e.g., 40-50 °C) with orbital shaking.

  • Monitoring: After a predetermined time, take a small aliquot from a few representative wells to monitor the reaction progress by UPLC-MS.

  • Quenching: Once the reaction is complete, add a solution of sodium bicarbonate to each well to neutralize the acid.

  • Purification: The crude product library can then be purified using an appropriate high-throughput method such as SPE or automated preparative HPLC-MS.

Section 4: Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_deprotection Deprotection & Final Product start Start: THP-PEG9-OH propargylation Propargylation (NaH, Propargyl Bromide) start->propargylation workup1 Aqueous Workup propargylation->workup1 purification1 Purification of This compound Library (SPE or Prep HPLC) workup1->purification1 deprotection THP Deprotection (PPTS, EtOH) purification1->deprotection Proceed to Deprotection neutralization Neutralization (NaHCO3) deprotection->neutralization purification2 Final Purification of Propargyl-PEG9-OH Library (SPE or Prep HPLC) neutralization->purification2 final_product Final Library: Propargyl-PEG9-OH purification2->final_product

Caption: Experimental workflow for the synthesis of a Propargyl-PEG9-OH library.

troubleshooting_logic cluster_propargylation Propargylation Issues cluster_purification Purification Issues cluster_deprotection Deprotection Issues start Problem Encountered incomplete_prop Incomplete Propargylation? start->incomplete_prop difficult_purification Difficult Purification? start->difficult_purification incomplete_dep Incomplete THP Deprotection? start->incomplete_dep check_mixing Improve Mixing incomplete_prop->check_mixing check_reagents Optimize Stoichiometry incomplete_prop->check_reagents check_conditions Ensure Anhydrous Conditions incomplete_prop->check_conditions use_spe Implement SPE difficult_purification->use_spe use_prep_hplc Use Automated Prep HPLC difficult_purification->use_prep_hplc optimize_acid Optimize Acid/Solvent incomplete_dep->optimize_acid ensure_mixing_dep Ensure Homogeneity incomplete_dep->ensure_mixing_dep

Caption: Troubleshooting logic for scaling up this compound reactions.

References

Validation & Comparative

Characterizing Propargyl-PEG9-THP Conjugates: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of linker molecules is paramount to ensure the efficacy and safety of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comparative overview of key analytical methods for the characterization of Propargyl-PEG9-THP, a heterobifunctional linker featuring a propargyl group for click chemistry, a nine-unit polyethylene glycol (PEG) spacer, and a tetrahydropyranyl (THP) protected alcohol.

This document outlines the principles, expected outcomes, and detailed experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy. By presenting quantitative data in structured tables and visualizing workflows, this guide aims to facilitate a comprehensive understanding and selection of the appropriate analytical strategies for this critical reagent.

At a Glance: Comparison of Analytical Methods

Analytical MethodInformation ProvidedKey AdvantagesLimitations
¹H and ¹³C NMR Structural confirmation, purity assessment, identification of functional groups (propargyl, PEG, THP).Provides detailed structural information and is highly reproducible.Lower sensitivity compared to MS, complex spectra for polymers.
Mass Spectrometry Molecular weight confirmation, impurity profiling.High sensitivity and accuracy for molecular weight determination.Polydispersity of PEG can complicate spectra.
HPLC (RP & SEC) Purity assessment, quantification, separation of isomers and impurities.High resolution for separation, quantitative capabilities.Lack of a strong chromophore in the molecule necessitates specialized detectors.
FT-IR Spectroscopy Identification of functional groups and confirmation of PEG presence.Fast, non-destructive, and provides information on chemical bonding.Provides less detailed structural information compared to NMR.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are crucial for confirming the presence of the terminal alkyne, the repeating ethylene glycol units, and the THP protecting group.

Expected ¹H NMR Spectral Data
ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Alkyne-H~2.4Triplet
Propargyl-CH₂~4.2Doublet
PEG backbone (-CH₂CH₂O-)3.5 - 3.7Multiplet
THP-OCHO~4.6Multiplet
THP-CH₂O3.8 - 3.9 and 3.4 - 3.5Multiplets
THP-(CH₂)₃1.5 - 1.8Multiplets
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR Acquisition:

    • Use a spectrometer operating at 400 MHz or higher.

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a spectrometer operating at 100 MHz or higher.

    • Acquire a proton-decoupled ¹³C spectrum. A higher number of scans will be required compared to ¹H NMR to obtain a good signal.

A representative workflow for the synthesis and characterization of this compound is depicted below.

G Figure 1. General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_result Result Propargyl_Alcohol Propargyl Alcohol PEG9_derivative HO-PEG9-OH derivative Propargyl_Alcohol->PEG9_derivative Coupling THP_protection THP Protection PEG9_derivative->THP_protection Protection Propargyl_PEG9_THP This compound THP_protection->Propargyl_PEG9_THP NMR NMR Propargyl_PEG9_THP->NMR Structure MS Mass Spec Propargyl_PEG9_THP->MS MW HPLC HPLC Propargyl_PEG9_THP->HPLC Purity FTIR FT-IR Propargyl_PEG9_THP->FTIR Functional Groups Confirmed_Structure Confirmed Structure & Purity NMR->Confirmed_Structure MS->Confirmed_Structure HPLC->Confirmed_Structure FTIR->Confirmed_Structure

Caption: Synthesis and Characterization Workflow.

II. Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of this compound and to identify any impurities. Electrospray ionization (ESI) is a commonly used method for this type of molecule.

Expected Mass Spectrometry Data
IonExpected m/z
[M+H]⁺535.3
[M+Na]⁺557.3
[M+K]⁺573.3

M represents the molecular weight of this compound (534.7 g/mol ).

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-1000).

The chemical structure of this compound is illustrated below.

G Figure 2. Chemical Structure of this compound cluster_propargyl Propargyl Group cluster_peg PEG9 Spacer cluster_thp THP Group Propargyl HC≡C-CH₂-O- PEG9 (CH₂CH₂O)₉- Propargyl->PEG9 THP THP PEG9->THP C1 C C2 C C1->C2 C3 CH₂ C2->C3 H1 H H1->C1 O1 O C3->O1 PEG_unit -(CH₂CH₂O)₉- O1->PEG_unit THP_ring Tetrahydropyran Ring PEG_unit->THP_ring

Caption: this compound Structure.

III. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound. Due to the lack of a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often employed. Both Reversed-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC) can be valuable.

Comparison of HPLC Methods
HPLC MethodStationary PhaseMobile PhaseSeparation Principle
RP-HPLC C18 or C8Acetonitrile/Water gradientPolarity
SEC Porous silica or polymerIsocratic (e.g., THF)Molecular size
Experimental Protocol: RP-HPLC with ELSD
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would be from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: ELSD (Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

IV. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups in the this compound molecule.

Expected FT-IR Absorption Bands
Functional GroupWavenumber (cm⁻¹)Description
≡C-H (stretch)~3300Alkyne C-H stretch
C≡C (stretch)~2120Alkyne C-C stretch
C-H (stretch)2850-3000Alkane C-H stretch
C-O-C (stretch)~1100Ether C-O stretch
Experimental Protocol: FT-IR
  • Sample Preparation: A small amount of the liquid sample can be placed directly on the ATR crystal.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

By employing a combination of these analytical techniques, researchers can confidently verify the identity, purity, and structural integrity of this compound conjugates, ensuring the quality and reproducibility of their subsequent applications in drug development and biomedical research.

Performance Comparison: Propargyl-PEG vs. DBCO-PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the NMR and Mass Spectrometry Analysis of Propargyl-PEG9-THP and its Alternatives

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of linker molecules is paramount. This compound is a heterobifunctional linker that combines a propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hydrophilic nine-unit polyethylene glycol (PEG) spacer, and a tetrahydropyranyl (THP) protected alcohol. This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound and a common alternative, DBCO-PEG linkers, which are utilized in copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).

The choice between a propargyl-based linker and a DBCO-based linker is primarily dictated by the specific application, particularly the tolerance of the biological system to copper catalysts.

FeaturePropargyl-PEG-THP (for CuAAC)DBCO-PEG Linker (for SPAAC)
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Kinetics Very fastGenerally slower than CuAAC
Biocompatibility Requires copper catalyst, which can be cytotoxicCopper-free, highly biocompatible for in vivo applications
Reagents Requires a copper(I) source and a reducing agentNo catalyst required
Stability Alkyne group is stableDBCO group is stable
Typical Applications In vitro conjugations, material scienceIn vivo conjugations, live cell imaging, ADC development

Predicted and Experimental Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Predicted values are based on the analysis of Propargyl-PEG7-acid and standard chemical shift tables.

AssignmentLabelExpected Chemical Shift (δ, ppm)Multiplicity
Propargyl Methylenea~4.2Doublet
PEG Methyleneb3.5 - 3.7Multiplet
THP Methylenec, d, e1.5 - 1.9Multiplet
THP Methylene (adjacent to O)f3.5 & 3.9Multiplet
THP Methineg~4.6Multiplet
Propargyl Protonh~2.4Triplet
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
AssignmentExpected Chemical Shift (δ, ppm)
PEG Carbons68 - 72
Propargyl Methylene~58
Propargyl Alkyne (CH)~75
Propargyl Alkyne (C)~80
THP Carbons20 - 65
THP Acetal Carbon~99
Table 3: Experimental ¹H NMR Data for a 4-Arm-PEG-DBCO[1]

This data is for a more complex, 4-arm PEG structure with DBCO end-groups but provides the characteristic shifts for the DBCO moiety.

AssignmentChemical Shift (δ, ppm)Multiplicity
DBCO Aromatic Protons7.27 - 7.51Multiplet
DBCO Methylene Protons2.87 - 3.18Doublet of Doublets
PEG Methylene Protons3.63Singlet
Carbamate NH5.49Singlet
Cyclooctyne Ring CH-O5.63Multiplet
Table 4: Mass Spectrometry Data
CompoundMolecular FormulaMolecular WeightExpected [M+Na]⁺ (m/z)
This compoundC₂₆H₄₈O₁₁552.65575.31
TCO-PEG4-DBCOC₃₈H₄₉N₃O₈675.8698.34

Experimental Protocols

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of the PEG linker in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR.

  • ¹H NMR Acquisition :

    • Tune and shim the spectrometer to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum.

    • Set an appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a wider spectral width (e.g., 0 to 200 ppm).

    • A larger number of scans will be required to achieve an adequate signal-to-noise ratio.

  • Data Processing : Process the acquired FID (Free Induction Decay) with an appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)
  • Sample Preparation : Prepare a dilute solution of the PEG linker (e.g., 10-100 µM) in a solvent compatible with ESI-MS, such as acetonitrile or methanol, often with a small percentage of formic acid or ammonium acetate to promote ionization.

  • Instrumentation : Use an ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer for high-resolution mass analysis.

  • Infusion : Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition :

    • Operate the mass spectrometer in positive ion mode to detect protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

    • Acquire data over a mass range appropriate for the expected molecular weight of the linker.

  • Data Analysis : Analyze the resulting mass spectrum to identify the peak corresponding to the molecular ion of the PEG linker. The high resolution of the instrument allows for the confirmation of the elemental composition based on the accurate mass measurement.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the NMR and mass spectrometry analysis of a PEG linker like this compound.

Caption: Workflow for the structural and molecular weight confirmation of PEG linkers using NMR and Mass Spectrometry.

Propargyl-PEG9-THP in PROTACs: A Comparative Guide to Linker Performance

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, the selection of an appropriate linker is a critical determinant of the efficacy of a Proteolysis Targeting Chimera (PROTAC). Among the diverse array of available linkers, polyethylene glycol (PEG) chains are frequently employed to optimize the physicochemical and pharmacokinetic properties of these heterobifunctional molecules. This guide provides a comparative analysis of Propargyl-PEG9-THP, a PEG-based linker, against other common PEG linkers used in PROTAC design, supported by representative experimental data and detailed methodologies.

This compound is a bifunctional linker featuring a nine-unit PEG chain that enhances solubility and provides spatial separation between the two ligands of a PROTAC.[1] One terminus is a propargyl group, which allows for efficient, modular synthesis of PROTACs via copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"). The other end is protected by a tetrahydropyranyl (THP) group, a common protecting group for alcohols, which can be removed under acidic conditions to reveal a hydroxyl group for further conjugation.

The Influence of Linker Composition and Length on PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's biological activity. Its length, flexibility, and chemical composition profoundly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent degradation of the target protein.[2][3]

PEG linkers are favored for their ability to increase the aqueous solubility and cell permeability of PROTAC molecules, which are often large and lipophilic.[1][4] The length of the PEG chain is a particularly critical parameter that must be empirically optimized for each target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a productive ternary complex. Conversely, an excessively long linker might result in reduced potency due to a high entropic penalty upon binding.

Representative Comparison of PEG Linkers in a BRD4-Targeting PROTAC

To illustrate the impact of the PEG linker on PROTAC performance, we present a representative comparison of a hypothetical series of PROTACs targeting the bromodomain-containing protein 4 (BRD4). These PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by different PEG linkers. The data presented in the following tables are synthesized from established trends in PROTAC development and are intended for illustrative purposes.

Table 1: In Vitro Degradation of BRD4
LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
Propargyl-PEG5-OH6588
Propargyl-PEG9-OH 18 >95
Propargyl-PEG12-OH4592
Amide-PEG9-OH25>95

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Cellular Permeability and Pharmacokinetic Properties
LinkerPermeability (PAMPA, 10⁻⁶ cm/s)Half-life (t½) in mouse plasma (h)
Propargyl-PEG5-OH1.82.1
Propargyl-PEG9-OH 2.5 4.5
Propargyl-PEG12-OH2.23.8
Amide-PEG9-OH2.34.2

PAMPA: Parallel Artificial Membrane Permeability Assay.

From this representative data, a PROTAC incorporating a Propargyl-PEG9-OH linker demonstrates a favorable balance of high degradation potency (low DC50 and high Dmax), good cell permeability, and a longer plasma half-life compared to shorter or longer PEG chain analogues. The terminal propargyl group, after click chemistry, results in a triazole ring which is metabolically stable and can contribute to a more rigid linker structure.

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Proteasome->PROTAC Recycled Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_cell_based Cell-Based Assays cluster_physchem Physicochemical & PK Properties Cell_Culture 1. Cell Culture & Treatment (Dose-response of PROTAC) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant Western_Blot 4. Western Blotting Protein_Quant->Western_Blot Data_Analysis 5. Densitometry & Analysis (DC50 & Dmax Determination) Western_Blot->Data_Analysis Permeability Permeability Assay (PAMPA) PK_Study Pharmacokinetic Study (in vivo)

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC performance.

Western Blot Analysis for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells (e.g., a human cancer cell line expressing the target protein) in 6-well plates at an appropriate density to reach 70-80% confluency on the day of treatment.
  • The following day, treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
  • Incubate on ice for 20-30 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
  • Boil the samples at 95-100°C for 5-10 minutes.
  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
  • Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).
  • Wash the membrane three times with TBST.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
  • Visualize the protein bands using a chemiluminescence imaging system.
  • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
  • Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration and fit the curve using a non-linear regression model to determine the DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.

1. Plate Preparation:

  • Coat a 96-well filter plate with a solution of lipids (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
  • Add buffer to the wells of a 96-well acceptor plate.

2. Compound Addition:

  • Prepare solutions of the PROTACs in a suitable buffer.
  • Add the PROTAC solutions to the donor wells of the filter plate.

3. Incubation:

  • Place the donor filter plate on top of the acceptor plate and incubate for a defined period (e.g., 4-16 hours) at room temperature.

4. Quantification:

  • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
  • Calculate the permeability coefficient (Pe) using the following equation: Pe = [C]A * VA / (Area * Time * ([C]D - [C]A)) where [C]A is the concentration in the acceptor well, VA is the volume of the acceptor well, Area is the area of the membrane, Time is the incubation time, and [C]D is the concentration in the donor well.

References

Propargyl-PEG9-THP vs. Alkyl Linkers for PROTAC Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, with the linker component emerging as a critical determinant of overall efficacy. The choice between different linker types, such as polyethylene glycol (PEG)-based chains and simpler alkyl chains, can significantly impact a PROTAC's physicochemical properties, cell permeability, and ultimately, its ability to induce the degradation of a target protein. This guide provides an objective comparison of PEG-based and alkyl linkers in the context of PROTAC efficiency, supported by experimental data and detailed protocols for key assays.

The Role of the Linker in PROTAC Function

PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is not merely a spacer; its length, composition, and flexibility are crucial for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is the prerequisite for ubiquitination and subsequent proteasomal degradation of the POI.

At a Glance: Propargyl-PEG9-THP vs. Alkyl Linkers

FeatureThis compound LinkerAlkyl Linker
Composition Polyethylene glycol chain with a propargyl group for click chemistry and a tetrahydropyran (THP) group.Saturated or unsaturated hydrocarbon chain.
Solubility Generally more hydrophilic, which can improve the aqueous solubility of the PROTAC.[1][2]Typically hydrophobic, which may decrease the aqueous solubility of the PROTAC.[1][2]
Cell Permeability Can be modulated. While hydrophilicity can hinder passive diffusion, the flexibility of PEG chains may allow for folded conformations that shield polar surfaces, aiding cell entry.[3]Hydrophobicity can enhance cell membrane permeability, but excessive lipophilicity can lead to poor solubility and non-specific binding.
Metabolic Stability May have reduced metabolic stability in vivo compared to alkyl linkers.Generally possess high chemical stability.
Synthetic Accessibility Can be more complex and costly to synthesize.Synthetically straightforward and readily available.
Conformational Flexibility Highly flexible, which can be advantageous for inducing a productive ternary complex.High degree of conformational flexibility.

Comparative Efficacy Data: BRD4 Degradation

The following table summarizes quantitative data for two PROTACs targeting the bromodomain-containing protein 4 (BRD4), a well-characterized target in cancer. Both PROTACs utilize the same BRD4 ligand (JQ1) and E3 ligase ligand (for Cereblon), differing in the composition of their linkers. This allows for a direct comparison of the impact of a PEG-based linker versus an alkyl linker on degradation efficiency.

PROTACLinker CompositionLinker Length (atoms)DC50 (nM) in MDA-MB-231 cellsDmax (%) in MDA-MB-231 cellsReference
Compound 29 PEG-based12~100>90%
Compound 28 Alkyl (hydrocarbon)11~100>90%
  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax : The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.

In this specific study, both the PEG-based and alkyl linkers of similar length resulted in potent BRD4 degradation, with comparable DC50 and Dmax values. This highlights that while the physicochemical properties of the linkers differ, both can be optimized to achieve high degradation efficiency. The choice of linker may therefore depend on other factors such as synthetic feasibility and the desired pharmacokinetic properties of the final PROTAC molecule.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC performance. Below are protocols for key experiments in PROTAC development.

PROTAC-Mediated Protein Degradation in Cell Culture and Western Blot Analysis

This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC.

a) Cell Culture and Treatment:

  • Seed cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight.

  • Prepare a serial dilution of the PROTAC compounds in the appropriate cell culture medium.

  • Treat the cells with varying concentrations of the PROTACs or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

b) Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

c) Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Normalize the protein concentrations of all samples with lysis buffer.

d) Western Blotting:

  • Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein per lane and separate using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

e) Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein signal to the loading control signal.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Ternary Complex Formation Assay: NanoBRET™

The NanoBRET™ assay is a proximity-based method to detect protein-protein interactions in living cells, making it suitable for studying PROTAC-induced ternary complex formation.

a) Cell Preparation:

  • Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (acceptor).

  • Plate the transfected cells in 96-well plates.

b) Assay Procedure:

  • Label the HaloTag®-fused protein with a fluorescent NanoBRET™ ligand.

  • Treat the cells with the PROTAC compound at various concentrations.

  • Add the NanoLuc® substrate.

  • Measure the bioluminescence and fluorescence signals using a plate reader.

c) Data Analysis:

  • Calculate the NanoBRET™ ratio (acceptor signal/donor signal).

  • An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

  • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation.

Visualizing Key Processes and Relationships

PROTAC_Mechanism PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Proteasome Proteasome POI->Proteasome Recognition & Degradation E3->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC Mechanism of Action

Western_Blot_Workflow Western Blot Experimental Workflow A Cell Treatment with PROTAC B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection (ECL) H->I J Data Analysis (Densitometry) I->J K Determine DC50 & Dmax J->K Linker_Properties_Relationship Logical Relationship of Linker Properties Linker Linker Properties Composition Composition (PEG vs. Alkyl) Linker->Composition Length Length Linker->Length Flexibility Flexibility Linker->Flexibility Solubility Solubility Composition->Solubility Permeability Cell Permeability Composition->Permeability Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Flexibility->Ternary_Complex Efficiency PROTAC Efficiency (DC50 & Dmax) Solubility->Efficiency Permeability->Efficiency Ternary_Complex->Efficiency

References

Propargyl-PEG9-THP: A Comparative Guide to Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of success. This guide provides an objective comparison of Propargyl-PEG9-THP, a heterobifunctional linker, with its common alternatives. By examining experimental data and detailed methodologies, this guide aims to facilitate an informed selection of the most appropriate linker for specific bioconjugation needs.

This compound features a terminal propargyl group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[1] The polyethylene glycol (PEG) spacer of nine ethylene oxide units enhances solubility and provides spatial separation between the conjugated molecules.[2] The tetrahydropyranyl (THP) group protects a terminal hydroxyl, allowing for sequential conjugation strategies.

Performance Comparison of PEG Linkers

The selection of a linker for bioconjugation hinges on several factors, including reaction kinetics, conjugation efficiency (yield), and the biocompatibility of the reaction conditions. The following table summarizes the key performance characteristics of this compound and two primary alternatives: Azido-PEG linkers (which also utilize CuAAC) and DBCO-PEG linkers (which employ strain-promoted azide-alkyne cycloaddition, or SPAAC).

FeatureThis compound (via CuAAC)Azido-PEG Linker (via CuAAC)DBCO-PEG Linker (via SPAAC)
Reaction Type Copper(I)-Catalyzed Azide-Alkyne CycloadditionCopper(I)-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne Cycloaddition
Reaction Kinetics Generally fast, with second-order rate constants typically in the range of 10⁴ to 10⁵ M⁻¹s⁻¹[3]Similar to Propargyl-PEG via CuAACGenerally slower than CuAAC, with second-order rate constants in the range of 10⁻¹ to 10¹ M⁻¹s⁻¹
Conjugation Yield High, often near-quantitative (>90%) under optimized conditions[4][5]High, comparable to Propargyl-PEG via CuAACHigh, typically >90%
Biocompatibility Requires a copper catalyst, which can be cytotoxic. Use of ligands like THPTA can mitigate this.Requires a copper catalyst, with similar biocompatibility concerns as Propargyl-PEG.Copper-free, offering excellent biocompatibility for in vivo applications.
Orthogonality High, the azide and alkyne groups are bioorthogonal.High, bioorthogonal reaction.High, the strained alkyne and azide are bioorthogonal.
Stability of Linkage Forms a stable triazole linkage.Forms a stable triazole linkage.Forms a stable triazole linkage.

Experimental Protocols

Detailed methodologies are crucial for achieving high conjugation efficiency and reproducibility. Below are protocols for the deprotection of the THP group and the subsequent CuAAC reaction for this compound, as well as a comparative protocol for a copper-free click chemistry reaction using a DBCO-PEG linker.

Protocol 1: Deprotection of THP Group on this compound

This protocol describes the removal of the THP protecting group to reveal the terminal hydroxyl group, which can then be further functionalized if needed before the click chemistry reaction.

Materials:

  • This compound

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in a mixture of acetic acid, THF, and water (e.g., in a 4:2:1 ratio).

  • Stir the solution at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the acetic acid by adding saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.

  • Purify the resulting Propargyl-PEG9-OH by silica gel column chromatography to obtain the deprotected linker.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using Propargyl-PEG9-OH

This protocol outlines the conjugation of the deprotected Propargyl-PEG9-OH to an azide-functionalized biomolecule.

Materials:

  • Propargyl-PEG9-OH

  • Azide-functionalized biomolecule (e.g., protein, peptide)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Prepare a stock solution of the azide-functionalized biomolecule in the reaction buffer.

  • Dissolve Propargyl-PEG9-OH in the reaction buffer.

  • In a separate tube, prepare the catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio.

  • Add the Propargyl-PEG9-OH solution to the azide-functionalized biomolecule solution. A molar excess of the PEG linker is typically used.

  • Add the catalyst premix to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

  • Purify the resulting conjugate using an SEC column to remove excess reagents and byproducts.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using DBCO-PEG Linker

This protocol provides a comparative method for copper-free click chemistry.

Materials:

  • DBCO-PEG-NHS ester

  • Amine-containing biomolecule

  • Azide-functionalized payload

  • Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

  • DMSO

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Functionalize the amine-containing biomolecule with the DBCO-PEG-NHS ester in the reaction buffer.

  • Purify the DBCO-labeled biomolecule using an SEC column.

  • Dissolve the azide-functionalized payload in DMSO.

  • Add the azide-payload solution to the DBCO-labeled biomolecule.

  • Incubate the reaction at room temperature for 4-12 hours.

  • Purify the final conjugate using an SEC column.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for ADC synthesis using a THP-protected propargyl-PEG linker and the general mechanism of action for PROTACs.

ADC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_biomolecule_prep Biomolecule Preparation cluster_conjugation Conjugation Propargyl_PEG9_THP This compound Deprotection THP Deprotection (Acetic Acid, THF, H2O) Propargyl_PEG9_THP->Deprotection Propargyl_PEG9_OH Propargyl-PEG9-OH Deprotection->Propargyl_PEG9_OH Activation Activation (e.g., NHS ester formation) Propargyl_PEG9_OH->Activation Activated_Linker Activated Propargyl-PEG9 Linker Activation->Activated_Linker Conjugation_Step1 Linker Attachment to Antibody Activated_Linker->Conjugation_Step1 Antibody Antibody Antibody->Conjugation_Step1 Alkyne_Antibody Alkyne-Modified Antibody Conjugation_Step1->Alkyne_Antibody CuAAC CuAAC Click Reaction (CuSO4, THPTA, NaAsc) Alkyne_Antibody->CuAAC Azide_Payload Azide-Payload Azide_Payload->CuAAC ADC_Crude Crude ADC CuAAC->ADC_Crude Purification Purification (Size-Exclusion Chromatography) ADC_Crude->Purification Final_ADC Purified ADC Purification->Final_ADC PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycling Amino Acid Recycling Degradation->Recycling

References

A Head-to-Head Comparison of Propargyl-PEG9-THP and DBCO Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical step in the design of bioconjugates, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). The choice of linker dictates the reaction chemistry, efficiency, and the stability of the final product. This guide provides an objective, data-driven comparison of two prominent classes of linkers: the copper-catalyzed Propargyl-PEG9-THP and the copper-free DBCO linkers.

This comparison focuses on the underlying chemistries: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for propargyl-based linkers and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for DBCO linkers. We will delve into their reaction mechanisms, comparative performance data, and provide detailed experimental protocols to guide your research.

Introduction to the Linkers

This compound is a polyethylene glycol (PEG)-based linker featuring a terminal alkyne group. The propargyl group is protected by a tetrahydropyranyl (THP) group, which must be removed under acidic conditions prior to conjugation. This linker participates in CuAAC, a highly efficient "click chemistry" reaction that requires a copper(I) catalyst to form a stable triazole linkage with an azide-functionalized molecule.[1] The PEG9 spacer enhances solubility and provides spatial separation between the conjugated molecules.[2]

DBCO (Dibenzocyclooctyne) linkers are a class of cyclooctyne-based reagents that are central to copper-free click chemistry, or SPAAC.[3] The inherent ring strain of the DBCO group allows it to react spontaneously with azides, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[4] This bioorthogonality makes DBCO linkers particularly well-suited for applications in living systems.[5]

Performance Comparison: this compound (CuAAC) vs. DBCO (SPAAC)

The choice between these two linker types involves a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.

FeatureThis compound (via CuAAC)DBCO Linkers (via SPAAC)References
Reaction Type Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC),
Catalyst Required Yes, Copper(I)No,
Biocompatibility Lower, due to potential copper cytotoxicity. Ligands like THPTA can mitigate this.High, suitable for in vivo and live cell applications.,
Reaction Environment Aqueous buffers, organic co-solvents may be required.Aqueous buffers, well-suited for biological conditions.,
Linkage Formed 1,4-disubstituted 1,2,3-triazoleMixture of regioisomeric 1,2,3-triazoles,
Stability of Linkage High, resistant to hydrolysis and enzymatic degradation.High, resistant to hydrolysis and enzymatic degradation.,

Table 1: General Comparison of this compound (CuAAC) and DBCO (SPAAC) Linkers.

ParameterCuAAC (with Propargyl Alkynes)SPAAC (with DBCO)References
**Second-Order Rate Constant (k₂) **Generally faster (can be >1 M⁻¹s⁻¹)Slower (typically 0.24 - 0.31 M⁻¹s⁻¹ with benzyl azide),
Typical Reaction Time 15 minutes to 4 hours2 to 24 hours,
Typical Reactant Concentrations Micromolar to millimolarMicromolar to millimolar,

Table 2: Comparative Reaction Kinetics. Note: Reaction rates are highly dependent on the specific reactants, solvent, temperature, and catalyst/ligand system used.

Experimental Methodologies

Reproducible experimental design is crucial for comparing the efficacy of these linkers. Below are detailed protocols for the deprotection of this compound and subsequent conjugation via CuAAC, as well as a protocol for conjugation using a DBCO linker via SPAAC.

Protocol 1: Deprotection of this compound

The THP protecting group must be removed to reveal the terminal alkyne for the CuAAC reaction.

Reagents and Materials:

  • This compound

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Methodology:

  • Dissolve this compound in a 4:2:1 mixture of acetic acid:THF:water.

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 45°C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the deprotection is complete, neutralize the acetic acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the deprotected linker with an organic solvent like dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the deprotected linker by flash column chromatography.

Protocol 2: Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of a deprotected propargyl-PEG linker to an azide-functionalized biomolecule.

Reagents and Materials:

  • Deprotected Propargyl-PEG linker

  • Azide-functionalized biomolecule (e.g., protein, peptide)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Methodology:

  • Prepare the reaction mixture by combining the deprotected Propargyl-PEG linker and the azide-functionalized biomolecule in a suitable buffer.

  • In a separate tube, prepare the catalyst premix by mixing the CuSO₄ and THPTA ligand solutions. A typical ratio is 1:5 (Cu:ligand). Let this mixture stand for 1-2 minutes.

  • Add the catalyst premix to the biomolecule/linker solution to achieve a final copper concentration of 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Gently mix the solution and allow the reaction to proceed at room temperature for 30-60 minutes. The reaction can be monitored by an appropriate analytical technique (e.g., SDS-PAGE for proteins, LC-MS for small molecules).

  • Once the reaction is complete, purify the conjugate using a suitable method to remove excess reagents and byproducts.

Protocol 3: Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of a DBCO-functionalized linker to an azide-modified molecule.

Reagents and Materials:

  • DBCO-linker (e.g., DBCO-PEG-NHS ester for labeling primary amines)

  • Azide-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4). Avoid buffers containing azides.

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Methodology:

  • If starting with an unlabeled biomolecule, first activate it with a DBCO-NHS ester or other suitable DBCO derivative according to the manufacturer's instructions. This typically involves incubating the biomolecule with a molar excess of the DBCO reagent.

  • Remove the unreacted DBCO reagent using a spin desalting column or dialysis.

  • Prepare the azide-containing sample in the reaction buffer.

  • Add the DBCO-activated molecule to the azide-containing molecule. A molar excess of one reactant may be used to drive the reaction to completion.

  • Incubate the reaction mixture. Typical reaction times are 2-12 hours at room temperature or 12-24 hours at 4°C. The reaction progress can be monitored by an appropriate analytical technique.

  • Purify the final conjugate using a suitable method to remove unreacted starting materials.

Visualizing the Workflows

To better understand the experimental processes, the following diagrams illustrate the conjugation workflows for both this compound and DBCO linkers.

CuAAC_Workflow cluster_deprotection Deprotection cluster_conjugation CuAAC Conjugation Propargyl_PEG9_THP This compound Acid_Treatment Acidic Treatment Propargyl_PEG9_THP->Acid_Treatment Deprotected_Linker Deprotected Propargyl-PEG9 Acid_Treatment->Deprotected_Linker Conjugate Triazole-Linked Conjugate Deprotected_Linker->Conjugate Azide_Molecule Azide-Molecule Azide_Molecule->Conjugate Cu_Catalyst Cu(I) Catalyst + Ligand Cu_Catalyst->Conjugate SPAAC_Workflow cluster_activation Activation (Optional) cluster_conjugation SPAAC Conjugation Biomolecule Biomolecule DBCO_NHS DBCO-NHS Ester Biomolecule->DBCO_NHS DBCO_Biomolecule DBCO-Activated Biomolecule DBCO_NHS->DBCO_Biomolecule SPAAC_Conjugate Triazole-Linked Conjugate DBCO_Biomolecule->SPAAC_Conjugate Azide_Molecule Azide-Molecule Azide_Molecule->SPAAC_Conjugate

References

Navigating the Linker Landscape: A Comparative Guide for BTK-Targeted PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key, and often empirically optimized, component of these heterobifunctional molecules is the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. This guide provides a comparative analysis of different linkers for a specific and clinically relevant PROTAC target, Bruton's tyrosine kinase (BTK), supported by experimental data and detailed methodologies.

BTK is a non-receptor tyrosine kinase crucial for B-cell maturation and has been successfully targeted in various blood cancers.[1] PROTAC-mediated degradation of BTK offers a promising alternative to traditional inhibition, with the potential to overcome resistance mechanisms.[2] The efficacy of BTK-targeted PROTACs is profoundly influenced by the linker's length, composition, and attachment points, which govern the formation and stability of the ternary complex between BTK, the PROTAC, and an E3 ligase like Cereblon (CRBN) or Von Hippel-Lindau (VHL).[2][3]

The Critical Role of the Linker in PROTAC Efficacy

The linker is not merely a passive spacer but an active contributor to the PROTAC's overall performance. Its primary roles include:

  • Enabling Ternary Complex Formation: The linker must be of sufficient length and flexibility to allow the simultaneous binding of the warhead to the target protein and the E3 ligase ligand to its corresponding protein without steric hindrance.[3]

  • Influencing Ternary Complex Stability: The linker's composition and rigidity can impact the stability of the ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.

  • Dictating Physicochemical Properties: The linker's characteristics, such as hydrophilicity or hydrophobicity, affect the PROTAC's solubility, cell permeability, and overall pharmacokinetic properties.

Comparative Analysis of Linkers for BTK-Targeted PROTACs

Several studies have systematically investigated the impact of linker modifications on the degradation of BTK. The following data summarizes key findings from these case studies, focusing on PROTACs that recruit the CRBN E3 ligase.

PROTACWarhead LigandE3 Ligase LigandLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference
Compound 9 Phenyl-pyrazole analogPomalidomidePEG18~6Not SpecifiedRamos
RC-1 Reversible covalent binderPomalidomidePEGNot Specified<200 (at 24h)>80MOLM-14
RC-3 Reversible covalent binderPomalidomideOptimized PEG-basedNot Specified<200 (at 24h)>90MOLM-14
DBt-5 Specific BTK binderDCAF1 LigandPEG-basedNot Specified>1000<20TMD8
DBt-10 Specific BTK binderDCAF1 LigandOptimized PEG-basedNot Specified~250~70TMD8

Note: DC50 and Dmax values are approximate and depend on specific experimental conditions. Direct comparison between different studies should be made with caution.

Studies have shown that for BTK-targeted PROTACs recruiting CRBN, linker length is a critical parameter. A reduction in linker length below 11 atoms was found to significantly abolish BTK degradation, likely due to steric clashes preventing the formation of a stable ternary complex. Interestingly, for a series of BTK PROTACs, longer linkers did not necessarily lead to positive cooperativity in ternary complex formation but were still effective in inducing degradation. This highlights that the optimal linker design is highly dependent on the specific warhead and E3 ligase ligand pair.

Experimental Protocols

Accurate evaluation of PROTAC efficacy relies on robust and well-defined experimental methodologies.

Western Blotting for Protein Degradation Quantification

This is a standard technique to measure the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., Ramos, MOLM-14) at an appropriate density in 6-well plates.

    • Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the target protein (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH or anti-β-actin).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize the target protein levels to the loading control. The DC50 and Dmax values can then be calculated.

Visualizing the Process

Diagrams generated using Graphviz provide a clear illustration of the underlying biological processes and experimental logic.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC BTK BTK (Target Protein) PROTAC->BTK Binds CRBN CRBN (E3 Ligase) PROTAC->CRBN Binds Ternary_Complex BTK-PROTAC-CRBN Ternary Complex BTK->Ternary_Complex CRBN->Ternary_Complex Ub_BTK Ubiquitinated BTK Ternary_Complex->Ub_BTK Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_BTK->Proteasome Recruitment Degraded_BTK Degraded BTK (Peptides) Proteasome->Degraded_BTK Degradation Experimental_Workflow A PROTAC Synthesis (Varying Linkers) C PROTAC Treatment (Dose-Response) A->C B Cell Culture (e.g., Ramos) B->C D Cell Lysis & Protein Quantification C->D E Western Blotting (Anti-BTK, Anti-GAPDH) D->E F Data Analysis (DC50 & Dmax) E->F Linker_Length_vs_Degradation cluster_linker Linker Length cluster_outcome Degradation Outcome Short Too Short (<11 atoms) No_Deg No/Poor Degradation (Steric Hindrance) Short->No_Deg Optimal Optimal Length Efficient_Deg Efficient Degradation (Stable Ternary Complex) Optimal->Efficient_Deg Long Too Long Reduced_Deg Reduced Degradation (Unproductive Binding) Long->Reduced_Deg

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.